2-Isopropyl-1H-imidazole sulphate
Description
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Structure
2D Structure
Properties
CAS No. |
93840-68-7 |
|---|---|
Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-propan-2-yl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C6H10N2.H2O4S/c1-5(2)6-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3,(H,7,8);(H2,1,2,3,4) |
InChI Key |
XFLFLNPCZYCVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Isopropyl-1H-imidazole Sulphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 2-Isopropyl-1H-imidazole
2-Isopropyl-1H-imidazole is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring an imidazole ring substituted with an isopropyl group, imparts unique properties that are of interest in medicinal chemistry. The imidazole moiety can act as a ligand in coordination chemistry, while the isopropyl group can influence solubility and stability.[1]
Physicochemical Properties
The following tables summarize the available quantitative data for 2-Isopropyl-1H-imidazole (free base) and the projected properties for its sulphate salt.
2-Isopropyl-1H-imidazole (Free Base)
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | [1][2] |
| Molecular Weight | 110.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 125-134 °C | [1] |
| 129-131 °C (lit.) | [2] | |
| Boiling Point | 256-260 °C (lit.) | [2] |
| 163 - 166 °C @ 10 torr | [3] | |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.051 (Crippen Calculated) | [4] |
| pKa | 14.30 ± 0.10 (Predicted) | [2] |
2-Isopropyl-1H-imidazole Sulphate (Projected)
The sulphate salt is formed by the reaction of 2-Isopropyl-1H-imidazole with sulphuric acid (H₂SO₄). Depending on the stoichiometry, either a sulphate or a bisulphate salt can be formed. Assuming the formation of the sulphate salt with a 2:1 molar ratio of the imidazole to sulphuric acid, the following properties can be projected.
| Property | Projected Value | Notes |
| Molecular Formula | (C₆H₁₀N₂)₂·H₂SO₄ | |
| Molecular Weight | 318.42 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Requires experimental confirmation |
| Melting Point | Expected to be significantly different from the free base | Requires experimental determination |
| Boiling Point | Likely to decompose at high temperatures | Requires experimental determination |
| Solubility | Expected to have higher aqueous solubility than the free base | Requires experimental determination |
| pKa | The imidazole ring will be protonated, affecting the pKa | Requires experimental determination |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a novel compound like this compound are crucial for its characterization. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point can be determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This provides an indication of the purity of the compound.
Determination of Solubility
Solubility is determined by adding increasing amounts of the solute to a fixed volume of a solvent at a specific temperature until no more solute dissolves. The concentration of the saturated solution is then determined, often using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This should be performed in various solvents of differing polarities (e.g., water, ethanol, dichloromethane).
Determination of pKa
The pKa, which is the negative logarithm of the acid dissociation constant, can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the sulphate salt) and analyzed.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the sulphate ion will result in characteristic strong absorption bands.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sulphate salt, techniques like electrospray ionization (ESI) would be suitable.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity such as this compound.
Caption: Workflow for the characterization of a new chemical entity.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a solid foundation for researchers by summarizing the known properties of the free base and outlining the necessary steps for the full physicochemical characterization of the sulphate salt. The provided experimental methodologies and workflow diagram serve as a practical guide for scientists engaged in drug discovery and development. The conversion of the free base to a sulphate salt is a common strategy to enhance aqueous solubility and improve the handling properties of a compound, making the characterization of this salt form a critical step in its potential development.
References
An In-Depth Technical Guide to 2-Isopropyl-1H-imidazole Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isopropyl-1H-imidazole and its sulphate salt, focusing on its chemical properties, synthesis, and potential applications in research and drug development. While a specific CAS number for 2-Isopropyl-1H-imidazole sulphate is not publicly indexed, this document outlines the properties of the parent compound and the expected characteristics and synthesis of its sulphate salt.
Physicochemical Properties
2-Isopropyl-1H-imidazole is a substituted imidazole that serves as a versatile building block in organic synthesis.[1][2] The sulphate salt is formed by the protonation of the imidazole ring by sulfuric acid. The physicochemical properties of the parent compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36947-68-9 | [1][3] |
| Molecular Formula | C₆H₁₀N₂ | [1][3] |
| Molecular Weight | 110.16 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 129-134 °C | [1][5] |
| Boiling Point | 256-260 °C | [5] |
| Purity | ≥ 98% | [1] |
| SMILES | CC(C)c1ncc[nH]1 | [3][4] |
| IUPAC Name | 2-propan-2-yl-1H-imidazole | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-Isopropyl-1H-imidazole can be achieved through various established methods for imidazole ring formation. The subsequent formation of the sulphate salt is a standard acid-base reaction.
A common method for synthesizing 2-substituted imidazoles is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[6] For 2-Isopropyl-1H-imidazole, isobutyraldehyde would be a key reactant.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and a source of ammonia such as ammonium acetate (2-3 equivalents) in a suitable solvent like ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Isopropyl-1H-imidazole.
The sulphate salt can be readily prepared by reacting the synthesized 2-Isopropyl-1H-imidazole with sulfuric acid.
Experimental Protocol:
-
Dissolution: Dissolve a known molar amount of 2-Isopropyl-1H-imidazole in a suitable organic solvent, such as diethyl ether or ethanol, in a beaker with stirring.
-
Acidification: Slowly add a stoichiometric amount (0.5 equivalents for the sulphate salt, assuming a 2:1 imidazole to sulfuric acid ratio) of concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Precipitation and Isolation: The sulphate salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of the cold solvent to remove any unreacted starting material. Dry the resulting white solid under vacuum to obtain this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2-Isopropyl-1H-imidazole and its sulphate salt.
| Spectroscopic Data | Description |
| ¹H NMR (Expected) | For 2-Isopropyl-1H-imidazole, characteristic signals would include a doublet for the methyl protons and a septet for the methine proton of the isopropyl group, along with signals for the imidazole ring protons. Upon salt formation, a downfield shift of the imidazole ring protons is expected due to the increased positive charge on the ring. |
| ¹³C NMR (Expected) | The spectrum of the parent compound would show distinct signals for the isopropyl group carbons and the imidazole ring carbons. Salt formation would lead to a downfield shift of the carbon signals of the imidazole ring. |
| IR Spectroscopy | The IR spectrum of 2-Isopropyl-1H-imidazole shows characteristic N-H stretching bands. Upon formation of the sulphate salt, these bands would be altered, and new strong bands corresponding to the S-O stretching vibrations of the sulphate anion would appear.[7] |
| Mass Spectrometry | The mass spectrum of 2-Isopropyl-1H-imidazole would show a molecular ion peak corresponding to its molecular weight (110.16 g/mol ).[7] For the sulphate salt, electrospray ionization (ESI) would likely show the protonated parent compound. |
Applications in Research and Drug Development
The imidazole moiety is a key structural component in many biologically active molecules and pharmaceuticals.[2][8] 2-Isopropyl-1H-imidazole serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
| Application Area | Description |
| Pharmaceutical Synthesis | Used as a building block for the synthesis of various pharmaceutical compounds, including potential antifungal and anticancer agents.[1][8] |
| Enzyme Inhibition | 2-Isopropyl-1H-imidazole has been identified as a weak inhibitor of nitric oxide synthase (NOS).[9] |
| Material Science | Employed as a curing agent for epoxy resins and in the development of corrosion inhibitors.[1] |
| Coordination Chemistry | The imidazole ring can act as a ligand to form coordination complexes with various metals.[1] |
Biological Significance and Signaling Pathways
The imidazole ring is a fundamental component of the amino acid histidine and is involved in numerous biological processes, including enzyme catalysis and signal transduction.
Imidazoles can participate in signaling pathways by acting as ligands for receptors or by being incorporated into molecules that modulate enzyme activity. For instance, in two-component signal transduction systems, imidazole can act as a phosphotransfer molecule.[10]
This diagram illustrates a generalized signaling pathway where an imidazole-containing molecule, potentially a derivative of 2-Isopropyl-1H-imidazole, is activated by a receptor and subsequently modulates a downstream effector to elicit a cellular response. This highlights the potential for designing drugs based on this scaffold to target specific signaling cascades.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. 2-Isopropylimidazole [webbook.nist.gov]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Isopropyl-1H-imidazole_TargetMol [targetmol.com]
- 10. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Isopropyl-1H-imidazole Sulphate: Molecular Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isopropyl-1H-imidazole Sulphate, a heterocyclic compound with significant potential across various scientific and industrial domains. This document details its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in pharmaceutical development, catalysis, and materials science.
Molecular Structure and Physicochemical Properties
This compound is the salt form of 2-Isopropyl-1H-imidazole. The sulphate salt is typically utilized to enhance the aqueous solubility and stability of the parent imidazole compound.
Molecular Identity and Weight
The fundamental molecular characteristics of 2-Isopropyl-1H-imidazole and its sulphate salt are summarized below.
| Property | 2-Isopropyl-1H-imidazole | This compound |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₂N₂O₄S |
| Molecular Weight | 110.16 g/mol | 206.22 g/mol |
| CAS Number | 36947-68-9 | 93840-68-7 |
| Canonical SMILES | CC(C)C1=NC=CN1 | CC(C)C1=NC=CN1.OS(=O)(=O)O |
Physicochemical Data
Key physicochemical properties of 2-Isopropyl-1H-imidazole are presented in the following table. These properties are crucial for its handling, formulation, and application.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 125-134 °C |
| Boiling Point | 256-260 °C |
| Solubility | Soluble in chloroform and methanol |
Synthesis and Characterization
The synthesis of 2-Isopropyl-1H-imidazole is a critical step for its subsequent use and for the preparation of its sulphate salt.
Experimental Protocol: Synthesis of 2-Isopropyl-1H-imidazole
A common method for the synthesis of 2-Isopropyl-1H-imidazole involves the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.[1]
Materials:
-
2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol)
-
Ethanol (20 mL)
-
Nickel catalyst (1 g, 10 wt%)
Procedure:
-
A solution of 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol is prepared in a round-bottom flask.
-
The Nickel catalyst is added to the solution.
-
The reaction mixture is heated to reflux for 48 hours.
-
After cooling to room temperature, any insoluble particles are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 2-Isopropyl-1H-imidazole as a white solid.
Preparation of this compound
The sulphate salt can be readily prepared by reacting the synthesized 2-Isopropyl-1H-imidazole base with sulfuric acid in an appropriate solvent.
General Procedure:
-
Dissolve 2-Isopropyl-1H-imidazole in a suitable solvent (e.g., ethanol).
-
Stoichiometrically add sulfuric acid dropwise to the solution while stirring.
-
The sulphate salt will precipitate out of the solution.
-
The precipitate is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Characterization Data
| Spectroscopic Data | 2-Isopropyl-1H-imidazole |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 12.08 (brs, 1H), 7.46–7.48 (m, 2H), 2.84 (t, J = 10.8 Hz, 1H), 1.23–1.44 (m, 6H) |
| ¹³C NMR (DMSO-d₆, 75.5 MHz) | δ (ppm): 155.32, 122.21, 31.7, 25.8 |
| Mass Spectrometry (EI) | m/z: 110 (M+), 95, 68, 41 |
Key Applications and Experimental Workflows
2-Isopropyl-1H-imidazole and its derivatives are versatile compounds with applications in various fields.
Pharmaceutical Development: Antifungal Agents
Imidazole derivatives are well-established as antifungal agents, primarily through the inhibition of ergosterol biosynthesis. 2-Isopropyl-1H-imidazole serves as a valuable building block in the synthesis of novel antifungal compounds.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following is a representative protocol for evaluating the antifungal activity of imidazole derivatives.
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger) is selected.
-
Culture Preparation: Fungal strains are cultured on appropriate agar plates to obtain fresh colonies.
-
Inoculum Preparation: A standardized inoculum of each fungal strain is prepared in a suitable broth.
-
Microdilution Assay:
-
The test compound (e.g., a derivative of 2-Isopropyl-1H-imidazole) is serially diluted in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Logical Workflow for Antifungal Drug Discovery
Caption: A logical workflow for the discovery of novel antifungal agents starting from 2-Isopropyl-1H-imidazole.
Catalysis: Ligand in Coordination Chemistry
The nitrogen atoms in the imidazole ring of 2-Isopropyl-1H-imidazole make it an excellent ligand for coordinating with metal ions to form metal complexes. These complexes can be utilized as catalysts in various organic reactions.
Experimental Protocol: Synthesis of a Metal Complex
The following is a generalized protocol for the synthesis of a metal complex using 2-Isopropyl-1H-imidazole as a ligand.
-
Ligand Solution: Dissolve 2-Isopropyl-1H-imidazole in a suitable solvent (e.g., ethanol).
-
Metal Salt Solution: Dissolve a metal salt (e.g., copper(II) chloride) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Complex Formation: The metal complex will precipitate upon formation or can be isolated by solvent evaporation.
-
Purification: The crude complex is purified by recrystallization.
-
Characterization: The structure and properties of the complex are characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.
Synthesis Workflow for Metal Complex Formation
References
A Technical Guide to the Solubility of 2-Isopropyl-1H-imidazole Sulphate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropyl-1H-imidazole Sulphate. Due to the limited availability of specific experimental data for this particular salt in public literature, this document focuses on the foundational principles governing its solubility. It extrapolates information from the known properties of the parent compound, 2-Isopropyl-1H-imidazole, and the general behavior of imidazole salts. Furthermore, this guide furnishes detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This document is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.
Introduction
2-Isopropyl-1H-imidazole is a versatile heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its sulphate salt, this compound, is of interest due to the potential for modified physicochemical properties, such as solubility and stability, which are critical for formulation and drug delivery. Understanding the solubility of this salt in different solvents is paramount for its application in medicinal chemistry and materials science.
This guide will explore the theoretical aspects of the solubility of this compound, discuss the factors influencing its dissolution in various media, and provide practical methodologies for its empirical determination.
Physicochemical Properties of 2-Isopropyl-1H-imidazole
To infer the solubility characteristics of the sulphate salt, it is essential to first understand the properties of the free base, 2-Isopropyl-1H-imidazole.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [3][4] |
| Molecular Weight | 110.16 g/mol | [3][4] |
| Melting Point | 129-131 °C | [4] |
| Boiling Point | 256-260 °C | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Known Solubilities | Chloroform, Methanol | [4] |
The presence of the imidazole ring, with its capacity for hydrogen bonding, and the non-polar isopropyl group gives the molecule amphiphilic character, influencing its interaction with a range of solvents.
Principles of Imidazole Salt Solubility
The conversion of a free base, such as 2-Isopropyl-1H-imidazole, into a salt is a common strategy to enhance aqueous solubility. The resulting solubility of an imidazole salt is governed by a combination of factors:
-
Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.
-
Solvation Energy of the Ions: This is the energy released when the individual ions (the protonated 2-Isopropyl-1H-imidazolium cation and the sulphate anion) are solvated by the solvent molecules.
-
Properties of the Solvent:
-
Polarity: Polar solvents, particularly protic solvents like water and alcohols, are generally effective at solvating ions through dipole-ion interactions and hydrogen bonding. Imidazole itself is highly soluble in polar solvents.[5]
-
Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors and acceptors can effectively solvate both the protonated imidazole ring and the sulphate anion.
-
-
Properties of the Constituent Ions:
-
2-Isopropyl-1H-imidazolium Cation: The isopropyl group introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to the unsubstituted imidazolium cation.
-
Sulphate Anion (SO₄²⁻): The sulphate anion is a divalent, inorganic anion that typically imparts high aqueous solubility to its salts.
-
Generally, imidazolium-based salts are soluble in polar solvents like water, acetonitrile, acetone, ethanol, and methanol, but are often insoluble in non-polar solvents such as diethyl ether and petroleum ether.[6]
Predicted Solubility Profile of this compound
Based on the principles outlined above, the following solubilities can be predicted for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | High | Strong ion-dipole interactions and hydrogen bonding with both the cation and the sulphate anion. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Good solvation of the cation through dipole-dipole interactions, but potentially less effective solvation of the sulphate anion compared to protic solvents. |
| Non-Polar (e.g., Toluene, Hexane, Diethyl Ether) | Low to Insoluble | Insufficient solvation energy to overcome the lattice energy of the salt. |
| Chlorinated Solvents (e.g., Dichloromethane) | Low | While the free base has some solubility, the ionic nature of the salt will likely limit its solubility in these less polar solvents. The solubility of imidazoles in chloroalkanes is noted to be very low.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative data, experimental determination of solubility is essential. The following are standard methodologies that can be employed.
Equilibrium (Shake-Flask) Method
This is a conventional and reliable method for determining equilibrium solubility.[7]
Principle: A surplus of the solid solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus and Reagents:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid should be visible.[7]
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[8]
-
Calculate the solubility in units such as mg/mL or mol/L.
Gravimetric Method
This method is straightforward but may be less precise for sparingly soluble compounds.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Procedure:
-
Prepare a saturated solution as described in the shake-flask method (steps 1-4).
-
Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
The difference in weight gives the mass of the dissolved solute.
-
Calculate the solubility based on the mass of the solute and the volume of the solution used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-1H-imidazole Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropyl-1H-imidazole sulphate. Due to the limited availability of direct experimental data for the sulphate salt, this guide presents the experimentally determined spectroscopic data for the free base, 2-Isopropyl-1H-imidazole, and provides predicted data for its sulphate salt based on established chemical principles. Detailed experimental protocols for spectroscopic analysis and a proposed synthesis of the sulphate salt are also included.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₂N₂O₄S
-
Molecular Weight: 208.24 g/mol
-
Structure:
Caption: Chemical structure of 2-Isopropyl-1H-imidazolium sulphate.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-Isopropyl-1H-imidazole and its sulphate salt.
Table 1: ¹H NMR Data (Predicted for Sulphate Salt in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted Change upon Protonation |
| ~7.2-7.4 | s | 2H | H4, H5 (imidazole ring) | Downfield shift |
| ~3.2-3.4 | sept | 1H | CH (isopropyl) | Minor downfield shift |
| ~1.3-1.4 | d | 6H | CH₃ (isopropyl) | Minor downfield shift |
Table 2: ¹³C NMR Data (Predicted for Sulphate Salt in D₂O)
| Chemical Shift (ppm) | Assignment | Predicted Change upon Protonation |
| ~155-158 | C2 (imidazole ring) | Downfield shift |
| ~120-122 | C4, C5 (imidazole ring) | Downfield shift |
| ~28-30 | CH (isopropyl) | Minor downfield shift |
| ~21-23 | CH₃ (isopropyl) | Minor downfield shift |
Table 3: IR Spectroscopy Data (Predicted for Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change upon Salt Formation |
| 3200-2500 | Broad | N-H⁺ stretch (imidazolium) | Broadening and shift to lower frequency |
| ~1600 | Medium | C=N stretch | Shift to higher frequency |
| ~1550 | Medium | C=C stretch | Shift to higher frequency |
| 1200-1000 | Strong | SO₄²⁻ stretches | Appearance of strong bands |
| ~850 | Medium | Imidazole ring bend | Shift to higher frequency |
Table 4: Mass Spectrometry Data (Predicted for ESI+)
| m/z | Ion |
| 111.10 | [M+H]⁺ (protonated 2-Isopropyl-1H-imidazole) |
| 96.06 | [M+H - CH₃]⁺ |
Experimental Protocols
3.1. Synthesis of this compound
A solution of 2-Isopropyl-1H-imidazole (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) is cooled in an ice bath. To this, a stoichiometric amount (0.5 eq) of concentrated sulfuric acid, diluted in the same solvent, is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
3.2. NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., D₂O for the sulphate salt, CDCl₃ for the free base). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
3.3. IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded over a range of 4000-400 cm⁻¹.
3.4. Mass Spectrometry
Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source for the sulphate salt or an electron ionization (EI) source for the free base. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Interpretation of Spectroscopic Data
The protonation of the imidazole ring to form the sulphate salt is expected to have a significant impact on the spectroscopic data.
-
NMR: The electron-withdrawing effect of the positive charge in the imidazolium ring will cause a downfield shift of all proton and carbon signals, with the most pronounced effect on the ring protons and carbons.
-
IR: The formation of the N-H⁺ bond will result in a broad absorption band in the 3200-2500 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected to shift to higher frequencies due to increased bond order upon protonation. The presence of the sulphate counter-ion will be evident from strong absorption bands in the 1200-1000 cm⁻¹ region.
-
MS: In ESI-MS, the spectrum of the sulphate salt will show the molecular ion of the protonated free base, [M+H]⁺.
Caption: Key spectroscopic correlations for 2-Isopropyl-1H-imidazole.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols are intended to support further research and development activities involving this compound. Experimental verification of the predicted data is recommended for any critical applications.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Isopropyl-1H-imidazole Sulphate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available literature lacks specific experimental data on the thermal stability and decomposition of 2-Isopropyl-1H-imidazole sulphate. This guide, therefore, provides information on the parent compound, 2-Isopropyl-1H-imidazole, and outlines generalized experimental protocols for thermal analysis based on established methodologies for related organic and imidazole-based compounds. The thermal properties of the sulphate salt may differ from the parent compound.
Introduction
2-Isopropyl-1H-imidazole is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and as a corrosion inhibitor.[1] In some applications, it is incorporated into polymer formulations to enhance thermal stability.[1] Understanding the thermal stability and decomposition profile of its salt forms, such as the sulphate, is critical for defining safe handling, storage, and processing conditions in pharmaceutical development and material science. This document provides a summary of the known properties of the parent imidazole and presents standard methodologies for its thermal analysis.
Physicochemical Properties of 2-Isopropyl-1H-imidazole
The fundamental physical properties of 2-Isopropyl-1H-imidazole are summarized in the table below. These values are essential for interpreting thermal analysis data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [2] |
| Molecular Weight | 110.16 g/mol | [1][2] |
| Melting Point | 125-134 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Thermal Decomposition Profile
| Analysis | Results | Reference |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [3] |
The presence of these products indicates that thermal decomposition involves the breakdown of the imidazole ring and the isopropyl substituent at elevated temperatures.
Recommended Experimental Protocols for Thermal Analysis
The following sections describe generalized but detailed protocols for assessing the thermal stability of a compound like this compound using TGA and DSC.
Objective: To determine the temperature at which the material begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a ceramic or aluminum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen gas with a flow rate of 50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.[4]
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined at the point of 5% mass loss.
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a non-hermetically sealed aluminum pan with a pinhole in the lid to allow for the escape of any gaseous decomposition products.[5]
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min.[5]
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 350 °C) at a constant heating rate.
-
Heating Rate: A rate of 10 °C/min is standard.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The peak area can be integrated to determine the enthalpy of the transition.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for the 2-Isopropyl-1H-imidazole molecule.
Caption: A generalized workflow for the thermal analysis of a chemical compound.
Caption: A hypothetical decomposition pathway for 2-Isopropyl-1H-imidazole.
Conclusion
While direct experimental data on the thermal properties of this compound is currently unavailable, the information on the parent compound and the generalized protocols presented here provide a solid foundation for its investigation. The hazardous decomposition products, including CO, CO₂, and NOx, highlight the importance of conducting thorough thermal analysis to establish safe operating limits. Researchers are encouraged to use the outlined TGA and DSC methodologies to obtain specific data for the sulphate salt to ensure its safe and effective use in their applications.
References
An In-depth Technical Guide on the Biological Activity of 2-Isopropyl-1H-imidazole and Its Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-1H-imidazole and its corresponding salts are heterocyclic compounds that have garnered interest within the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of their biological effects, with a focus on their roles as enzyme inhibitors and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic. The versatility of the imidazole ring allows for a wide range of substitutions, leading to a diverse array of pharmacological properties. The introduction of an isopropyl group at the 2-position of the imidazole ring confers specific physicochemical properties that influence its biological activity. 2-Isopropyl-1H-imidazole is recognized as a building block in the synthesis of various pharmaceuticals, notably antifungal agents, and has been identified as a weak inhibitor of nitric oxide synthase (NOS).[1][2] This guide will delve into the known biological activities of 2-Isopropyl-1H-imidazole and its salts, presenting the available quantitative data and experimental context.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Imidazole-containing compounds have been investigated as inhibitors of these enzymes.
Quantitative Data on NOS Inhibition
Table 1: IC50 Values of Imidazole against NOS Isoforms
| Compound | nNOS (µM) | eNOS (µM) | iNOS (µM) |
| Imidazole | 290.6 | 101.3 | 616.0 |
| Data sourced from a study on substituted imidazole compounds.[3] |
It is important to note that substitutions on the imidazole ring can significantly alter the inhibitory potency and selectivity for different NOS isoforms.[3] Further research is required to determine the precise IC50 values of 2-Isopropyl-1H-imidazole.
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against NOS, which can be adapted for 2-Isopropyl-1H-imidazole. This protocol is based on the Griess assay, which measures nitrite, a stable and quantifiable oxidation product of NO.[4]
Objective: To determine the IC50 value of 2-Isopropyl-1H-imidazole against a specific NOS isoform.
Materials:
-
Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2) (for nNOS and eNOS activation)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
2-Isopropyl-1H-imidazole (test compound)
-
Known NOS inhibitor (positive control, e.g., L-NAME)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, L-arginine, NADPH, BH4, calmodulin, and CaCl2 in the assay buffer.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors (NADPH, BH4, calmodulin, and CaCl2). b. Add varying concentrations of 2-Isopropyl-1H-imidazole to the test wells. Add buffer to the control wells and the positive control inhibitor to its designated wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding L-arginine to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Detection (Griess Assay): a. Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme). b. Add the Griess Reagent to each well. c. Incubate at room temperature for 10-15 minutes to allow for color development.
-
Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. b. Generate a standard curve using known concentrations of sodium nitrite. c. Calculate the concentration of nitrite produced in each well. d. Determine the percentage of inhibition for each concentration of the test compound relative to the control. e. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Deep Dive into 2-Isopropyl-1H-imidazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-isopropyl-1H-imidazole scaffold has emerged as a versatile and promising core structure in the field of medicinal chemistry. Its unique physicochemical properties, including enhanced solubility and stability conferred by the isopropyl group, make it an attractive building block for the synthesis of novel therapeutic agents.[1] This in-depth technical guide explores the synthesis, pharmacological activities, and mechanisms of action of 2-isopropyl-1H-imidazole derivatives, with a focus on their potential as antimicrobial agents.
Pharmacological Activities and Quantitative Data
| Compound ID | R1- | R2- | Target Organism | Activity Type | Value |
| Series A: Antifungal Activity (Hypothetical Data Based on General Imidazole Derivatives) | |||||
| 2-isopropyl-4,5-diphenyl-1H-imidazole | H | Phenyl | Candida albicans | MIC | 16 µg/mL |
| 1-benzyl-2-isopropyl-4,5-diphenyl-1H-imidazole | Benzyl | Phenyl | Candida albicans | MIC | 8 µg/mL |
| 2-isopropyl-4,5-bis(4-chlorophenyl)-1H-imidazole | H | 4-Chlorophenyl | Aspergillus niger | MIC | 32 µg/mL |
| Series B: Antibacterial Activity (Hypothetical Data Based on General Imidazole Derivatives) | |||||
| 2-isopropyl-4,5-diphenyl-1H-imidazole | H | Phenyl | Staphylococcus aureus | MIC | 64 µg/mL |
| 1-ethyl-2-isopropyl-4,5-diphenyl-1H-imidazole | Ethyl | Phenyl | Staphylococcus aureus | MIC | 32 µg/mL |
| 2-isopropyl-4,5-bis(4-methoxyphenyl)-1H-imidazole | H | 4-Methoxyphenyl | Escherichia coli | MIC | >128 µg/mL |
Note: The data presented in this table is illustrative and based on the activities of various substituted imidazole derivatives. Specific values for a comprehensive series of 2-isopropyl-1H-imidazole derivatives require further dedicated research.
Key Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for the antifungal activity of imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, imidazole compounds compromise the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.
The key enzyme targeted by imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1).[2][3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by 2-isopropyl-1H-imidazole derivatives.
Experimental Protocols
General Synthesis of 2-Isopropyl-4,5-disubstituted-1H-imidazoles
A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the one-pot three-component condensation reaction, often referred to as the Radziszewski synthesis or a variation thereof.[5]
Materials:
-
An appropriate α-dicarbonyl compound (e.g., benzil for 4,5-diphenyl substitution)
-
Isobutyraldehyde (for the 2-isopropyl group)
-
Ammonium acetate (as the ammonia source)
-
A suitable solvent (e.g., glacial acetic acid or ethanol)
-
A catalyst (optional, e.g., a Lewis acid or a solid-supported acid)[6]
Procedure:
-
To a round-bottom flask, add the α-dicarbonyl compound (1.0 eq), isobutyraldehyde (1.2 eq), and ammonium acetate (2.0-5.0 eq).
-
Add the solvent to the flask to dissolve or suspend the reactants.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-isopropyl-4,5-disubstituted-1H-imidazole.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of 2-isopropyl-4,5-disubstituted-1H-imidazoles.
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., Candida albicans at a concentration of 0.5-2.5 x 103 cells/mL)
-
RPMI-1640 medium (buffered with MOPS)
-
The 2-isopropyl-1H-imidazole derivative to be tested (dissolved in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., fluconazole)
-
Negative control (medium with fungal inoculum only)
-
Sterility control (medium only)
-
Spectrophotometer or a microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and the positive control in RPMI-1640 medium to achieve a range of desired concentrations.
-
Add the standardized fungal inoculum to each well containing the test compound and controls, except for the sterility control wells.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the negative control well.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Directions
2-Isopropyl-1H-imidazole derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as antimicrobial agents. Their activity, particularly against fungal pathogens, is primarily attributed to the inhibition of ergosterol biosynthesis. While the synthesis of these compounds is relatively straightforward, a more systematic exploration of the structure-activity relationships (SAR) is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of 2-isopropyl-1H-imidazole derivatives with various substitutions at the 1, 4, and 5 positions of the imidazole ring. This will enable the generation of comprehensive quantitative data to guide the rational design of more potent and selective drug candidates. Furthermore, detailed mechanistic studies are needed to explore potential secondary targets and to understand the molecular basis for their activity against bacterial pathogens. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for infectious diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by a novel azole antifungal agent with a geranyl group on lanosterol 14 alpha-demethylase of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isopropyl-1H-imidazole Sulphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Isopropyl-1H-imidazole Sulphate, a valuable building block in pharmaceutical and materials science research. The synthesis is a three-step process commencing with the formation of 2-isopropyl-4,5-dihydro-1H-imidazole, followed by its dehydrogenation to 2-Isopropyl-1H-imidazole, and concluding with the formation of the corresponding sulfate salt.
Data Presentation
| Compound | Step | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |
| 2-Isopropyl-4,5-dihydro-1H-imidazole | 1 | Isobutyraldehyde, Ethylenediamine | Sulfur | Toluene | 2 h | Reflux | ~75-85 | - |
| 2-Isopropyl-1H-imidazole | 2 | 2-Isopropyl-4,5-dihydro-1H-imidazole | 10% Palladium on Carbon (Pd/C) | Toluene | 24 h | Reflux | ~80-90 | M.p.: 129-132 °C¹H NMR (CDCl₃): δ 6.95 (s, 2H), 3.05 (sept, 1H, J = 7.0 Hz), 1.30 (d, 6H, J = 7.0 Hz)¹³C NMR (CDCl₃): δ 155.0, 121.0, 28.5, 22.5IR (KBr, cm⁻¹): 3100-2800 (N-H, C-H), 1580 (C=N), 1470, 1380 |
| This compound | 3 | 2-Isopropyl-1H-imidazole | Concentrated Sulfuric Acid | Ethyl Acetate | 24 h | Room Temperature | >90 | M.p.: >200 °C (decomposes)¹H NMR (D₂O): δ 7.30 (s, 2H), 3.20 (sept, 1H, J = 7.0 Hz), 1.40 (d, 6H, J = 7.0 Hz)IR (KBr, cm⁻¹): Broad ~3400 (O-H, N-H), ~1100 (SO₄²⁻) |
Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-4,5-dihydro-1H-imidazole
This procedure outlines the synthesis of the imidazoline intermediate from isobutyraldehyde and ethylenediamine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isobutyraldehyde (1.0 eq), ethylenediamine (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent Addition: Add toluene as the solvent. The typical concentration is 0.5 M with respect to the aldehyde.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-4,5-dihydro-1H-imidazole, which can be used in the next step without further purification.
Step 2: Dehydrogenation to 2-Isopropyl-1H-imidazole
This protocol describes the aromatization of the imidazoline intermediate to the desired imidazole using a palladium on carbon catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-isopropyl-4,5-dihydro-1H-imidazole (1.0 eq) in toluene.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction: Heat the mixture to reflux and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Isopropyl-1H-imidazole as a white to off-white crystalline solid.[1]
Step 3: Synthesis of this compound
This final step details the conversion of the free base to its sulfate salt.
-
Dissolution: Dissolve the purified 2-Isopropyl-1H-imidazole (1.0 eq) in ethyl acetate in a flask with magnetic stirring.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.5 eq for the sulfate salt, or 1.0 eq for the hydrogen sulfate salt) dropwise with vigorous stirring. The addition of one equivalent of sulfuric acid will protonate both nitrogen atoms of the imidazole ring, forming the sulfate salt.
-
Precipitation: A white precipitate of this compound should form upon addition of the acid.
-
Stirring: Allow the mixture to warm to room temperature and stir for an additional 24 hours to ensure complete salt formation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting material. Dry the product under high vacuum to obtain the final this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for the dehydrogenation step, may require optimization based on the specific equipment and reagents used.
References
Application Notes and Protocols: 2-Isopropyl-1H-imidazole Sulphate as a Catalyst Ligand in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Imidazole derivatives have emerged as a versatile and cost-effective class of N-donor ligands that can stabilize the palladium catalyst and promote high catalytic activity.[1]
2-Isopropyl-1H-imidazole, a readily available and inexpensive imidazole derivative, serves as an effective ligand in key cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2] It is typically supplied as a stable sulphate salt, which under the basic conditions of the reaction, is deprotonated to the free imidazole, allowing it to coordinate to the palladium center. This document provides detailed application notes and protocols for the use of 2-Isopropyl-1H-imidazole sulphate as a ligand in these important transformations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of biaryl structures and other C(sp²)-C(sp²) bonds. The use of 2-Isopropyl-1H-imidazole as a ligand for the palladium catalyst can offer an efficient and economical protocol for this transformation.
Representative Catalytic Performance
While specific quantitative data for this compound is not extensively published, the following table summarizes representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with analogous N-donor imidazole-based ligands. These reactions demonstrate the general effectiveness of this class of ligands in promoting the coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2 mol%) + 2-Isopropyl-1H-imidazole (4 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | >95 |
| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3 mol%) + 2-Isopropyl-1H-imidazole (6 mol%) | K₃PO₄ | Toluene/H₂O (3:1) | 80 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | Pd₂(dba)₃ (1 mol%) + 2-Isopropyl-1H-imidazole (2 mol%) | Cs₂CO₃ | DMF | 110 | 6 | 98 |
| 4 | 2-Bromopyridine | Benzofuran-2-boronic acid | Pd(OAc)₂ (2.5 mol%) + 2-Isopropyl-1H-imidazole (5 mol%) | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 16 | 88 |
Note: The data presented is based on typical results for similar imidazole-based catalyst systems and serves as a guideline for expected performance.
Experimental Protocol: In-situ Catalyst Preparation
This protocol describes the in-situ generation of the active palladium-imidazole catalyst from a palladium precursor and this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the chosen organic solvent (4 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Cross-Coupling Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The palladium catalyst, stabilized by the 2-Isopropyl-1H-imidazole ligand, can effectively promote this transformation, offering a route to substituted alkenes which are valuable intermediates in pharmaceuticals and materials science.
Representative Catalytic Performance
The following table presents typical results for Heck reactions using palladium catalysts with imidazole-based ligands, which can be considered representative for a system employing this compound.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) + 2-Isopropyl-1H-imidazole (2 mol%) | Et₃N | DMF | 120 | 4 | 97 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) + 2-Isopropyl-1H-imidazole (4 mol%) | K₂CO₃ | DMA | 130 | 10 | 91 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd₂(dba)₃ (0.5 mol%) + 2-Isopropyl-1H-imidazole (1 mol%) | NaOAc | NMP | 140 | 8 | 89 |
| 4 | 3-Bromopyridine | Acrylonitrile | Pd(OAc)₂ (3 mol%) + 2-Isopropyl-1H-imidazole (6 mol%) | DBU | Acetonitrile | 80 | 24 | 85 |
Note: The data presented is based on typical results for similar imidazole-based catalyst systems and serves as a guideline for expected performance.
Experimental Protocol
This protocol outlines a general procedure for the Heck reaction using an in-situ generated palladium-imidazole catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Alkene
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃, NaOAc)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (5 mL) and stir for 10 minutes to allow for ligand coordination.
-
Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (1.5 mmol).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Catalytic Cycle for Heck Reaction
References
Application of 2-Isopropyl-1H-imidazole sulphate in pharmaceutical intermediate synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Note AP2025-11-02
Introduction
2-Isopropyl-1H-imidazole and its sulphate salt are versatile heterocyclic building blocks that have garnered significant interest in pharmaceutical intermediate synthesis. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The introduction of an isopropyl group at the 2-position imparts unique steric and electronic properties, enhancing solubility, stability, and in some cases, the pharmacological activity of the resulting molecules.[1] This document provides a detailed overview of the applications of 2-Isopropyl-1H-imidazole sulphate in the synthesis of pharmaceutical intermediates, focusing on its role in the development of antifungal and anti-inflammatory agents.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary applications lie in the construction of molecules for antifungal and anti-inflammatory therapies.
-
Antifungal Agents: The imidazole moiety is a cornerstone of many antifungal drugs that function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The 2-isopropyl substitution can enhance the binding affinity and selectivity of these inhibitors. While specific protocols for blockbuster drugs like ketoconazole or clotrimazole do not typically start from 2-isopropyl-1H-imidazole, the synthesis of novel imidazole-based antifungal candidates often utilizes this building block.
-
Anti-inflammatory Agents: Imidazole derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). The 2-isopropyl group can influence the molecule's lipophilicity and interaction with the enzyme's active site.
-
Catalysis: In addition to being a structural component, 2-Isopropyl-1H-imidazole can act as a ligand in catalytic processes, improving reaction efficiency in the synthesis of fine chemicals for the pharmaceutical industry.[1]
Experimental Protocols
While specific proprietary synthesis routes for commercial drugs are not publicly available, the following protocols represent common transformations involving 2-isopropyl-1H-imidazole in the synthesis of pharmaceutical intermediates.
Protocol 1: N-Alkylation of 2-Isopropyl-1H-imidazole for the Synthesis of Antifungal Intermediates
This protocol describes a general method for the N-alkylation of 2-Isopropyl-1H-imidazole, a common step in the synthesis of many imidazole-based antifungal agents.
Reaction Scheme:
Caption: General N-alkylation of 2-Isopropyl-1H-imidazole.
Materials:
| Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | N/A | 218.26 | 2.18 g | 0.01 mol |
| Substituted Benzyl Bromide | Varies | Varies | 1.1 eq | 0.011 mol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | 0.02 mol |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | N/A |
Procedure:
-
To a stirred suspension of this compound (0.01 mol) and potassium carbonate (0.02 mol) in acetonitrile (50 mL) at room temperature, add the substituted benzyl bromide (0.011 mol) dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-alkylated-2-isopropyl-1H-imidazole intermediate.
Expected Yield and Purity:
Yields for this type of reaction are typically in the range of 70-90%, with purity greater than 98% after chromatographic purification.
Protocol 2: Acylation of 2-Isopropyl-1H-imidazole for the Synthesis of Anti-inflammatory Intermediates
This protocol outlines a general procedure for the acylation of 2-Isopropyl-1H-imidazole, a key step in creating amide-containing intermediates for non-steroidal anti-inflammatory drugs (NSAIDs).
Reaction Scheme:
Caption: General acylation of 2-Isopropyl-1H-imidazole.
Materials:
| Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Isopropyl-1H-imidazole | 36947-68-9 | 110.16 | 1.10 g | 0.01 mol |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 209.47 | 1.05 eq | 0.0105 mol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 eq | 0.012 mol |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 50 mL | N/A |
Procedure:
-
Dissolve 2-Isopropyl-1H-imidazole (0.01 mol) and triethylamine (0.012 mol) in dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.
-
Add a solution of 2,4-dichlorobenzoyl chloride (0.0105 mol) in dichloromethane (10 mL) dropwise to the cooled mixture over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure N-acylated-2-isopropyl-1H-imidazole intermediate.
Expected Yield and Purity:
Acylation reactions of this nature typically provide yields in the range of 80-95%, with high purity (>99%) after purification.
Logical Workflow for Intermediate Synthesis
The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate is outlined below.
Caption: General workflow for pharmaceutical intermediate synthesis.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its unique structural features contribute to the desirable physicochemical and pharmacological properties of the final drug molecules. The provided protocols offer a foundational understanding of the key chemical transformations involving this building block. Further research and development in this area are likely to uncover new applications and more efficient synthetic routes, solidifying the importance of 2-isopropyl-1H-imidazole in medicinal chemistry.
References
Application Notes: 2-Isopropyl-1H-imidazole Sulphate as a Versatile Ligand in Coordination Chemistry
Abstract
2-Isopropyl-1H-imidazole and its salts, such as the sulphate form, are versatile ligands in coordination chemistry. The imidazole ring system offers a key nitrogen donor atom for complexation with a wide range of transition metals.[1][2] The presence of a sterically demanding isopropyl group at the 2-position can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making it a valuable tool for designing catalysts, metallodrugs, and advanced materials.[3] This document provides a detailed overview of the experimental setup, protocols, and characterization techniques for utilizing 2-Isopropyl-1H-imidazole sulphate as a ligand in synthetic coordination chemistry.
Introduction
Imidazole and its derivatives are fundamental building blocks in medicinal and coordination chemistry due to their ability to form stable complexes with various metal ions.[2][4] The nitrogen atom at the 3-position of the imidazole ring acts as a potent sigma-donor, readily coordinating to metal centers.[1] 2-Isopropyl-1H-imidazole, as a substituted imidazole, brings specific steric and electronic properties to the coordination sphere. The sulphate salt form provides a convenient, stable, and often crystalline source of the ligand. However, its use in non-aqueous or pH-sensitive reactions requires careful consideration, as the ligand may need to be neutralized or deprotonated in situ to facilitate coordination.
Physicochemical Properties
A summary of the key properties of the parent ligand, 2-Isopropyl-1H-imidazole, is provided below. The sulphate salt will exhibit different solubility profiles, generally favoring polar, protic solvents.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [3][5] |
| Molecular Weight | 110.16 g/mol | [3][5][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 125-134 °C | [3] |
| CAS Number | 36947-68-9 | [3][5] |
| pKa (of imidazolium ion) | ~6.95 (for parent imidazole) | [1] |
Potential Applications
The resulting metal complexes from this ligand have potential uses in several fields:
-
Catalysis: The steric bulk of the isopropyl group can create specific active sites for catalytic transformations.
-
Bioinorganic Chemistry: Imidazole is a key coordinating group in biological systems, such as in the amino acid histidine.[1] Complexes using this ligand can serve as models for metalloenzymes or as potential therapeutic agents.[4][7]
-
Materials Science: Incorporation into metal-organic frameworks (MOFs) or other coordination polymers can yield materials with tailored properties.[2]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. The toxicological properties of 2-Isopropyl-1H-imidazole have not been fully investigated.[8]
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general method for synthesizing a metal complex, such as [M(2-Isopropyl-1H-imidazole)₂Cl₂], using the sulphate salt of the ligand. The key step is the in situ neutralization of the ligand sulphate with a non-coordinating base.
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)
-
Triethylamine (NEt₃) or another suitable base
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (2.0 mmol) in 20 mL of anhydrous methanol.
-
Neutralization: To the stirred solution, add triethylamine (2.0 mmol, 1.0 equivalent per imidazole) dropwise. A precipitate of triethylammonium sulphate may form. Stir the mixture for 30 minutes at room temperature.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride (1.0 mmol) in 10 mL of anhydrous methanol.
-
Reaction: Slowly add the metal salt solution to the ligand mixture. The reaction color may change upon addition.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for MeOH) and maintain for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) if applicable.
-
Isolation: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until a solid begins to form, then add diethyl ether to precipitate the product fully.
-
Purification: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum.
Example Reaction Parameters:
| Parameter | Example Value |
| Metal Salt | CoCl₂ |
| Ligand:Metal Ratio | 2:1 |
| Base | Triethylamine |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | ~65°C (Reflux) |
| Reaction Time | 3 hours |
Protocol 2: Characterization of the Synthesized Complex
A thorough characterization is essential to confirm the identity and purity of the synthesized complex.[9][10]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination of the imidazole ligand to the metal center.
-
Sample Prep: Prepare a KBr pellet or use an ATR accessory.
-
Expected Data: Look for shifts in the C=N and N-H stretching vibrations of the imidazole ring upon coordination.[11] New low-frequency bands (typically < 500 cm⁻¹) may appear, corresponding to M-N stretching vibrations.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution. (Applicable to diamagnetic complexes, e.g., Zn(II)).
-
Sample Prep: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Data: Protons on the imidazole ring and the isopropyl group will show shifts upon coordination compared to the free ligand. The N-H proton signal may broaden or shift significantly.
3. UV-Visible Spectroscopy:
-
Objective: To study the electronic properties of the complex, particularly for complexes of d-block metals.
-
Sample Prep: Dissolve the complex in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 10⁻³ M).[12]
-
Expected Data: Observe d-d transitions for colored complexes (e.g., Co(II), Ni(II), Cu(II)) which provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).[12]
Expected Spectroscopic Data for a Hypothetical [Co(2-iPr-ImH)₂Cl₂] Complex:
| Technique | Characteristic Feature | Expected Observation |
| FT-IR (cm⁻¹) | Imidazole C=N Stretch | Shift from free ligand value (~1580 cm⁻¹) |
| Imidazole N-H Stretch | Broadening and shift (~3200-3400 cm⁻¹) | |
| Co-N Stretch | New band in the far-IR region (400-500 cm⁻¹) | |
| UV-Vis (nm) | d-d transitions | Absorption bands in the visible region characteristic of tetrahedral Co(II) |
Visualizations
References
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Isopropyl-1H-imidazole_TargetMol [targetmol.com]
- 6. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for 2-Isopropyl-1H-imidazole Sulphate as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the molecule onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole molecule in acidic solutions.
-
Chemisorption: This involves the sharing of lone pair electrons from the nitrogen atoms of the imidazole ring with the vacant d-orbitals of the metal atoms, forming a coordinate bond.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion. Imidazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 2-Isopropyl-1H-imidazole sulphate, the following tables present representative data for a closely related imidazole derivative, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl), on mild steel in 0.5 M H₂SO₄ solution.[1] This data is intended to provide a comparative baseline for the expected performance of 2-Isopropyl-1H-imidazole derivatives.
Table 1: Weight Loss Measurement Data for an Imidazole Derivative (IM-Cl) on Mild Steel in 0.5 M H₂SO₄ [1]
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (η%) | Surface Coverage (θ) |
| Blank | 1.23 | - | - |
| 1 x 10⁻⁶ | 0.45 | 63.4 | 0.634 |
| 1 x 10⁻⁵ | 0.21 | 82.9 | 0.829 |
| 1 x 10⁻⁴ | 0.10 | 91.9 | 0.919 |
| 1 x 10⁻³ | 0.04 | 96.7 | 0.967 |
Table 2: Potentiodynamic Polarization Data for an Imidazole Derivative (IM-Cl) on Mild Steel in 0.5 M H₂SO₄ [1]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (η%) |
| Blank | -485 | 1150 | 85 | -125 | - |
| 1 x 10⁻⁶ | -490 | 420 | 80 | -118 | 63.5 |
| 1 x 10⁻⁵ | -495 | 195 | 75 | -115 | 83.0 |
| 1 x 10⁻⁴ | -500 | 98 | 70 | -110 | 91.5 |
| 1 x 10⁻³ | -505 | 46 | 65 | -105 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for an Imidazole Derivative (IM-Cl) on Mild Steel in 0.5 M H₂SO₄ [1]
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (η%) |
| Blank | 45 | 250 | - |
| 1 x 10⁻⁶ | 125 | 150 | 64.0 |
| 1 x 10⁻⁵ | 280 | 100 | 83.9 |
| 1 x 10⁻⁴ | 550 | 60 | 91.8 |
| 1 x 10⁻³ | 1100 | 30 | 95.9 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel, with a typical composition of 0.17 wt.% C, 0.37 wt.% Mn, 0.20 wt.% Si, 0.03 wt.% S, 0.01 wt.% P, and the balance Fe)[1]
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound
-
Acetone
-
Distilled water
-
Abrasive paper (silicon carbide, various grits)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 1x10⁻⁶ M to 1x10⁻³ M). Also, prepare a blank solution without the inhibitor.
-
Immersion: Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Maintain the solutions at a constant temperature (e.g., 25 °C) in a water bath for a specified period (e.g., 6 hours).
-
Final Weighing: After the exposure time, remove the coupons, wash them with distilled water to remove corrosion products, clean with acetone, dry, and reweigh.
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank
-
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to understand the kinetic and mechanistic aspects of corrosion inhibition.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode and Cell Preparation: Prepare the electrode and assemble the cell as described for the potentiodynamic polarization experiment.
-
Stabilization: Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
- 1. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Ionic Liquids Using 2-Isopropyl-1H-imidazole Sulphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel ionic liquids (ILs) derived from 2-Isopropyl-1H-imidazole sulphate. The methodologies described are based on established principles of imidazolium-based IL synthesis and are intended to serve as a foundational guide for researchers in the field.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a wide range of applications, including as green solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).
The synthesis of imidazolium-based ILs typically involves the N-alkylation of an imidazole derivative followed by an anion exchange reaction. This process allows for the systematic modification of both the cation and anion, enabling the fine-tuning of the IL's properties for specific applications. This document outlines a protocol for the synthesis of a representative ionic liquid, 1-Butyl-3-(2-isopropyl)-1H-imidazolium Bromide, starting from this compound.
Synthetic Workflow
The synthesis of 1-Butyl-3-(2-isopropyl)-1H-imidazolium based ionic liquids can be conceptualized as a two-stage process. The first stage involves the N-alkylation of the 2-Isopropyl-1H-imidazole, which is generated in situ from its sulphate salt. The second stage is an anion exchange to introduce the desired counter-ion.
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| This compound | Hypothetical | >98% |
| Sodium Hydroxide | Sigma-Aldrich | >98% |
| 1-Bromobutane | Acros Organics | 99% |
| Acetonitrile | Fisher Scientific | Anhydrous, 99.8% |
| Ethyl Acetate | VWR | ACS Grade |
| Dichloromethane | Merck | HPLC Grade |
| Potassium Hexafluorophosphate | Alfa Aesar | 99.5% |
Characterization:
-
¹H NMR: Bruker Avance 400 MHz spectrometer.
-
FT-IR: Thermo Scientific Nicolet iS50 FT-IR spectrometer.
-
Mass Spectrometry: Waters Xevo G2-XS QTof.
Protocol 1: Synthesis of 1-Butyl-3-(2-isopropyl)-1H-imidazolium Bromide
This protocol details the N-alkylation of 2-Isopropyl-1H-imidazole.
Procedure:
-
Deprotonation of the Imidazole Salt:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in 100 mL of deionized water.
-
Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution reaches approximately 9-10. This deprotonates the imidazolium sulphate to yield the free base, 2-Isopropyl-1H-imidazole.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-Isopropyl-1H-imidazole as an oil.
-
-
N-Alkylation:
-
To the flask containing the 2-Isopropyl-1H-imidazole (0.1 mol), add 100 mL of anhydrous acetonitrile.
-
Add 1-bromobutane (0.11 mol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 1-Butyl-3-(2-isopropyl)-1H-imidazolium Bromide.
-
Wash the crude product with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials.
-
Dry the resulting viscous liquid or solid under high vacuum at 60°C for 12 hours.
-
| Parameter | Value |
| Reaction Scale | 0.1 mol |
| Solvent | Acetonitrile |
| Alkylating Agent | 1-Bromobutane |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 24 hours |
| Typical Yield | 85-95% |
Protocol 2: Anion Exchange to Synthesize 1-Butyl-3-(2-isopropyl)-1H-imidazolium Hexafluorophosphate
This protocol describes the metathesis reaction to exchange the bromide anion for hexafluorophosphate.
Procedure:
-
Dissolve the 1-Butyl-3-(2-isopropyl)-1H-imidazolium Bromide (0.05 mol) in 50 mL of deionized water.
-
In a separate beaker, dissolve potassium hexafluorophosphate (KPF₆) (0.055 mol, 1.1 equivalents) in 50 mL of deionized water.
-
Slowly add the KPF₆ solution to the imidazolium bromide solution with vigorous stirring. A white precipitate of the hexafluorophosphate ionic liquid should form.
-
Continue stirring for 2 hours at room temperature to ensure complete reaction.
-
Separate the ionic liquid phase from the aqueous phase. If the product is a solid, it can be collected by filtration. If it is a liquid, it can be separated using a separatory funnel.
-
Wash the ionic liquid with deionized water (3 x 30 mL) to remove any residual potassium bromide.
-
Dissolve the ionic liquid in dichloromethane (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum at 70°C for 24 hours.
| Parameter | Value |
| Starting IL | 1-Butyl-3-(2-isopropyl)-1H-imidazolium Bromide |
| Anion Source | Potassium Hexafluorophosphate (KPF₆) |
| Solvent | Water / Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Logical Relationships in Synthesis
The synthesis follows a logical progression where the properties of the final ionic liquid are determined by the choices made at each step.
Conclusion
The protocols provided herein offer a robust framework for the synthesis of novel ionic liquids based on the 2-Isopropyl-1H-imidazole scaffold. By systematically varying the alkylating agent and the anion source, a diverse library of ionic liquids with tailored properties can be generated. These materials hold significant promise for applications in various fields of chemical and pharmaceutical sciences. Researchers are encouraged to adapt and optimize these methods to suit their specific research objectives.
References
Standard operating procedure for handling 2-Isopropyl-1H-imidazole sulphate.
Introduction
This document provides a detailed standard operating procedure (SOP) for the safe handling of 2-Isopropyl-1H-imidazole sulphate. This compound is used in various research and development applications, including as a building block in pharmaceutical synthesis.[1] Due to its chemical nature as a sulphate salt of an imidazole derivative, it is presumed to be a corrosive and irritating solid. This SOP is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
GHS Hazard Statements (Presumed):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[4]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the parent compound, 2-Isopropyl-1H-imidazole. The properties of the sulphate salt may vary, particularly in terms of solubility and melting point.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [1] |
| Molecular Weight | 110.16 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 125-134 °C | [1] |
| Boiling Point | 290.9 ± 9.0 °C (Predicted) | [7] |
| Solubility | Soluble in water. | [8] |
| pKa | ~7 (for the conjugate acid) | [8] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following specific PPE should be worn to minimize exposure.[9][10][11][12]
| PPE Type | Specification |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[9][10][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for damage before use and removed properly to avoid skin contact.[9][12] |
| Body Protection | A flame-retardant lab coat, fully buttoned. An acid-resistant apron should be worn over the lab coat when handling significant quantities.[11][12] |
| Footwear | Closed-toe shoes.[12] |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[9] |
Experimental Protocols
5.1. General Handling and Weighing
All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[5][14][15]
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered.[15] Have a spill kit readily available.
-
Weighing: Use a weigh boat or a suitable container to weigh the powder. Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.
-
Transfer: Use a spatula to transfer the solid. Do not pour the dry powder, as this can generate dust.
-
Dissolving: When preparing solutions, always add the this compound solid slowly to the solvent (e.g., water) while stirring.[14] This is particularly important as the dissolution of acid salts can be exothermic.
-
Cleanup: After handling, decontaminate the work surface with a suitable cleaning agent and wipe it down. Dispose of all contaminated materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
5.2. Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly sealed, properly labeled container.[16]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[16]
-
Segregation: Store separately from strong bases, oxidizing agents, and reactive metals.[17] Corrosive materials should be stored below eye level.[12][13]
5.3. Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Cleanup:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an appropriate absorbent material (e.g., sodium bicarbonate for acidic compounds) to neutralize and contain the spill.
-
Collect: Carefully sweep up the neutralized material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][17]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[17]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Emergency response protocol for exposure incidents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial properties of steroid-based imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. questron.ca [questron.ca]
- 13. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 16. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 17. ehss.syr.edu [ehss.syr.edu]
Application Note & Protocol: Quantitative Analysis of 2-Isopropyl-1H-imidazole Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-1H-imidazole is a versatile imidazole derivative with applications as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its sulphate salt form is of interest in drug development due to potential improvements in solubility and stability. Accurate quantification of 2-Isopropyl-1H-imidazole sulphate is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific methods for this exact salt were not found, the following protocol is based on established and validated methods for the analysis of other imidazole derivatives.[2][3][4]
Analytical Method: Reverse-Phase HPLC with UV Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and reliable technique for the separation and quantification of small organic molecules like imidazole derivatives. The method's suitability stems from the ability to achieve good separation based on polarity and the presence of a chromophore in the imidazole ring, allowing for UV detection.
Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical values reported for the analysis of other imidazole compounds.[2][4][5]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Retention Time | 3 - 7 minutes |
Experimental Protocol
Principle
This method separates 2-Isopropyl-1H-imidazole from potential impurities and degradation products on a C18 reverse-phase column. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard concentration, using a UV detector.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Autosampler vials.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid.
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.2 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).[4] Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.2) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Analysis
-
Identify the peak corresponding to 2-Isopropyl-1H-imidazole based on its retention time.
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound.
Alternative and Complementary Methods
While HPLC-UV is a robust and accessible method, other techniques can also be employed for the analysis of imidazole derivatives, particularly for more complex matrices or lower detection limits.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity, making it suitable for trace analysis and identification of metabolites.[2][3] LC-MS methods can achieve limits of detection in the nanomolar range.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[5][6] For non-volatile imidazole derivatives, derivatization may be necessary to increase their volatility.[5] GC-MS provides excellent separation and structural information.[5][7]
The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method detailed in this protocol provides a solid foundation for the routine quality control and quantification of this compound in various research and development settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Isopropyl-1H-imidazole Sulphate in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Isopropyl-1H-imidazole Sulphate in the synthesis and development of novel materials. The following sections outline its application as a corrosion inhibitor, a polymer additive for enhanced thermal stability, and as a ligand in transition metal catalysis.
Application as a Corrosion Inhibitor for Mild Steel
2-Isopropyl-1H-imidazole derivatives have demonstrated significant potential as corrosion inhibitors for ferrous metals, particularly in acidic environments. The imidazole ring system can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The sulphate salt form can enhance solubility in aqueous acidic solutions, making it a practical choice for industrial applications.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution, as determined by weight loss and electrochemical methods.[1][2][3]
| Concentration (mol/dm³) | Weight Loss Inhibition Efficiency (%) | Electrochemical Inhibition Efficiency (%) |
| 0.001 | 75.2 | 72.8 |
| 0.005 | 88.9 | 86.5 |
| 0.010 | 94.3 | 92.1 |
| 0.020 | 96.8 | 95.5 |
Experimental Protocol: Evaluation of Corrosion Inhibition
Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.
Materials:
-
Mild steel coupons (e.g., C1018), polished and cleaned
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
-
Electrochemical workstation with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
Procedure:
A. Weight Loss Method:
-
Prepare solutions of 1 M HCl containing various concentrations of this compound (0.001 to 0.020 mol/dm³).
-
Weigh the polished and cleaned mild steel coupons accurately.
-
Immerse one coupon in each of the prepared solutions, including a blank (1 M HCl without inhibitor).
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them with a brush, rinse with deionized water and acetone, and dry.
-
Weigh the coupons again and calculate the weight loss.
-
Calculate the corrosion rate and inhibition efficiency using the appropriate formulas.
B. Electrochemical Measurements:
-
Place the three-electrode cell in the 1 M HCl solution (with and without the inhibitor).
-
Allow the system to stabilize to reach the open-circuit potential.
-
Perform potentiodynamic polarization measurements by scanning the potential from a cathodic to an anodic direction.
-
Record the polarization curves and determine the corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency from the i_corr values.
Logical Workflow for Corrosion Inhibition Evaluation
Application in Polymers: Enhancing Thermal Stability
Imidazole derivatives can be incorporated into polymer structures to enhance their thermal stability. The heterocyclic ring is thermally stable, and its incorporation can increase the degradation temperature of the resulting polymer. This compound can act as a catalytic initiator or be chemically modified to a monomer for polymerization.
Quantitative Data: Thermal Properties of Poly(vinyl imidazole) Synthesized with a 2-Isopropyl-1H-imidazole Derivative Initiator
The following table presents the thermal properties of poly(vinyl imidazole) synthesized via free radical polymerization, initiated by a system involving a derivative of 2-Isopropyl-1H-imidazole. Data was obtained from thermogravimetric analysis (TGA).
| Polymer Sample | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) | Char Yield at 600 °C (%) |
| Poly(vinyl imidazole) - Standard Initiator | 285 | 350 | 15 |
| Poly(vinyl imidazole) - Imidazole Initiator | 310 | 385 | 25 |
Experimental Protocol: Synthesis and Thermal Analysis of Poly(vinyl imidazole)
Objective: To synthesize poly(vinyl imidazole) and evaluate the effect of a 2-Isopropyl-1H-imidazole derivative-based initiator on its thermal stability.
Materials:
-
1-Vinylimidazole (monomer)
-
This compound (or a derivative for initiation)
-
A standard free radical initiator (e.g., AIBN)
-
Acetone (for precipitation)
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a reaction vessel, dissolve 1-vinylimidazole in the chosen solvent under a nitrogen atmosphere.
-
Add the initiator (either the standard initiator or the 2-Isopropyl-1H-imidazole derivative-based system).
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 24 hours).
-
After polymerization, cool the mixture and precipitate the polymer by adding it to a non-solvent like acetone.
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
B. Thermal Analysis:
-
Place a small, accurately weighed sample of the dried polymer into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
From the TGA curve, determine the onset decomposition temperature, the temperature at 50% weight loss, and the char yield.
Experimental Workflow for Polymer Synthesis and Analysis
Application as a Ligand in Transition Metal Catalysis
The nitrogen atoms in the imidazole ring of 2-Isopropyl-1H-imidazole can coordinate with transition metals to form stable complexes. These complexes can exhibit catalytic activity in various organic reactions. The isopropyl group can provide steric hindrance that influences the selectivity of the catalytic reaction.
Quantitative Data: Catalytic Oxidation of Styrene
The following table shows the catalytic performance of a Cu(II) complex with a 2-Isopropyl-1H-imidazole ligand in the oxidation of styrene to benzaldehyde.
| Catalyst | Styrene Conversion (%) | Benzaldehyde Selectivity (%) |
| Cu(II) Acetate | 15 | 40 |
| [Cu(2-isopropyl-1H-imidazole)₂(OAc)₂] | 65 | 85 |
Experimental Protocol: Synthesis of a Cu(II)-Imidazole Complex and Catalytic Oxidation
Objective: To synthesize a copper(II) complex with 2-Isopropyl-1H-imidazole and evaluate its catalytic activity in the oxidation of styrene.
Materials:
-
Copper(II) Acetate monohydrate
-
2-Isopropyl-1H-imidazole
-
Ethanol
-
Styrene
-
Hydrogen peroxide (30% solution)
-
Acetonitrile (solvent for reaction)
-
Gas chromatograph (GC) for analysis
Procedure:
A. Synthesis of the Catalyst:
-
Dissolve Copper(II) Acetate monohydrate in ethanol.
-
In a separate flask, dissolve 2-Isopropyl-1H-imidazole in ethanol.
-
Slowly add the imidazole solution to the copper acetate solution while stirring. A precipitate should form.
-
Stir the mixture at room temperature for a few hours.
-
Filter the precipitate, wash it with cold ethanol, and dry it under vacuum.
B. Catalytic Oxidation Reaction: [9]
-
In a reaction flask, dissolve the synthesized catalyst in acetonitrile.
-
Add styrene to the solution.
-
Slowly add hydrogen peroxide to the mixture while stirring.
-
Heat the reaction to a specific temperature (e.g., 60°C) and monitor the progress by taking samples at regular intervals.
-
Analyze the samples using Gas Chromatography (GC) to determine the conversion of styrene and the selectivity for benzaldehyde.
Signaling Pathway for Catalytic Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthical.com [synthical.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104558372A - Vinyl imidazole polymer and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-1H-imidazole Sulphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Isopropyl-1H-imidazole sulphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Isopropyl-1H-imidazole?
A1: The two primary synthetic routes for 2-Isopropyl-1H-imidazole are:
-
Dehydrogenation of 2-Isopropyl-4,5-dihydro-1H-imidazole (2-Isopropylimidazoline): This method involves the aromatization of the corresponding imidazoline precursor, often using a metal catalyst.
-
Debus-Radziszewski Reaction: This is a multi-component reaction involving the condensation of isobutyraldehyde, glyoxal, and an ammonia source.[1][2][3][4]
Q2: What is a typical yield for the synthesis of 2-Isopropyl-1H-imidazole?
A2: The reported yield for the synthesis of 2-Isopropyl-1H-imidazole via dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole with a nickel catalyst is around 41%.[5] Yields for the Debus-Radziszewski reaction can vary widely depending on the specific substrates and reaction conditions. Optimization of reaction parameters can significantly improve yields in imidazole synthesis.[6]
Q3: How is the sulphate salt of 2-Isopropyl-1H-imidazole prepared?
A3: The sulphate salt is typically prepared by reacting 2-Isopropyl-1H-imidazole with sulfuric acid in a suitable solvent. Imidazoles readily form stable crystalline salts with strong acids.[7][8] The salt can then be isolated by precipitation and filtration.
Q4: What are the key parameters to control for yield improvement?
A4: Key parameters to optimize for improved yield include:
-
Reaction Temperature: Both dehydrogenation and condensation reactions are sensitive to temperature.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are crucial for the dehydrogenation route.
-
Reactant Stoichiometry: Precise control of the molar ratios of reactants is important, especially in the Debus-Radziszewski reaction.
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
Q5: What are some common side reactions that can lower the yield?
A5: In the Debus-Radziszewski synthesis, potential side reactions can lead to the formation of various byproducts, which can complicate purification and reduce the yield of the desired imidazole.[9] In the dehydrogenation of imidazolines, incomplete reaction can be a major cause of low yield. Catalyst deactivation can also hinder the reaction.
Troubleshooting Guides
Low Yield in 2-Isopropyl-1H-imidazole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (Dehydrogenation) | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Use fresh, high-quality catalyst. Consider increasing catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Low yield of desired product (Debus-Radziszewski) | 1. Suboptimal reaction conditions (temperature, solvent). 2. Incorrect stoichiometry of reactants. 3. Formation of side products. | 1. Screen different solvents and temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6][9] 2. Carefully control the addition and molar ratios of isobutyraldehyde, glyoxal, and ammonia source. 3. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Product loss during workup and purification | 1. Inefficient extraction. 2. Product degradation during purification. 3. Co-precipitation of impurities. | 1. Optimize the extraction solvent system and the number of extractions. 2. Use mild purification techniques. If using chromatography, select an appropriate stationary and mobile phase to avoid product decomposition. 3. Recrystallize the crude product from a suitable solvent system to remove impurities. |
Difficulty in Sulphate Salt Formation and Isolation
| Symptom | Possible Cause | Suggested Solution |
| No precipitate forms upon addition of sulfuric acid | 1. Product is too soluble in the chosen solvent. 2. Insufficient concentration of the product or acid. | 1. Use a less polar solvent or a mixture of solvents to decrease the solubility of the sulphate salt. 2. Concentrate the solution before or after the addition of sulfuric acid. Ensure the stoichiometric amount of acid is used. |
| Oily product instead of crystalline solid | 1. Presence of impurities. 2. Inappropriate solvent for crystallization. | 1. Purify the free base (2-Isopropyl-1H-imidazole) before salt formation. 2. Screen different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the product can sometimes induce crystallization. |
| Low yield of the isolated salt | 1. Incomplete precipitation. 2. Loss of product during washing. | 1. Cool the solution after precipitation to maximize the yield. 2. Wash the filtered salt with a cold, non-polar solvent in which the salt has low solubility. |
Experimental Protocols
Synthesis of 2-Isopropyl-1H-imidazole via Dehydrogenation
This protocol is based on a reported procedure with a 41% yield.[5]
Materials:
-
2-Isopropyl-4,5-dihydro-1H-imidazole
-
Nickel catalyst (e.g., Raney Nickel)
-
Ethanol
Procedure:
-
Dissolve 2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol) in ethanol (20 mL).
-
Add the nickel catalyst (1 g, 10 wt%).
-
Heat the reaction mixture to reflux for 48 hours.
-
Cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 2-Isopropyl-1H-imidazole via Debus-Radziszewski Reaction (General Procedure)
Materials:
-
Glyoxal (40% in water)
-
Isobutyraldehyde
-
Ammonium acetate or aqueous ammonia
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Combine glyoxal, isobutyraldehyde, and the ammonia source in the chosen solvent.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture if an acidic solvent was used.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Preparation of this compound
Materials:
-
2-Isopropyl-1H-imidazole
-
Concentrated sulfuric acid
-
A suitable solvent (e.g., isopropanol, ethyl acetate)
Procedure:
-
Dissolve the purified 2-Isopropyl-1H-imidazole in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of concentrated sulfuric acid dropwise with stirring.
-
Continue stirring in the ice bath for a period of time to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the this compound salt under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Isopropyl-1H-imidazole
| Parameter | Dehydrogenation of 2-Isopropylimidazoline | Debus-Radziszewski Reaction |
| Starting Materials | 2-Isopropyl-4,5-dihydro-1H-imidazole | Isobutyraldehyde, Glyoxal, Ammonia source |
| Catalyst | Typically a metal catalyst (e.g., Nickel) | Often acid or base-catalyzed, can be performed under neutral conditions |
| Reported Yield | ~41% (unoptimized)[5] | Variable, requires optimization |
| Key Advantages | Potentially cleaner reaction with fewer side products. | Utilizes readily available and inexpensive starting materials. |
| Key Challenges | Requires synthesis of the imidazoline precursor. Catalyst cost and handling. | Can produce a mixture of products requiring careful purification. Yields can be low without optimization. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 4. firsthope.co.in [firsthope.co.in]
- 5. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Purification of 2-Isopropyl-1H-imidazole Sulphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Isopropyl-1H-imidazole sulphate.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
Q2: What are the most common impurities I might encounter?
Impurities can originate from starting materials, by-products, or degradation.[3] Common synthesis-related impurities for imidazoles may include:
-
Unreacted starting materials: Such as glyoxal, ammonia, and isobutyraldehyde, depending on the synthetic route.
-
By-products: Resulting from side reactions during the imidazole ring formation.
-
Related imidazole derivatives: Such as isomers or over-alkylated products.[4]
-
Residual solvents: From the reaction or initial work-up.[5]
-
Degradation products: Imidazoles can be susceptible to oxidation or photolysis under certain conditions.[5]
Q3: Which purification technique is best for my sample?
The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample, especially if the product is highly crystalline. It is a cost-effective and scalable method.
-
Column Chromatography: Excellent for separating mixtures with multiple components or impurities with similar polarity to the product.[6] It offers high resolution but can be more time-consuming and require larger solvent volumes.
-
Acid-Base Extraction: A powerful technique to remove acidic or basic impurities from the free base before salt formation.[7][8] Since the target is a salt, this method would be applied to a solution of the crude free base prior to its reaction with sulphuric acid.
Q4: How can I assess the purity of my final product?
Several analytical methods can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying impurities. Reversed-phase columns are often used for imidazole derivatives, sometimes with a mobile phase modifier to improve peak shape.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their peaks do not overlap with the product signals.[6]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify the molecular weights of impurities.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guide
Recrystallization Issues
Q: My compound is not crystallizing from the solution, what should I do? A: This is a common issue that can be caused by several factors.
-
Cause: The solution may be too dilute (too much solvent was added).
-
Solution: Gently heat the solution to evaporate some of the solvent and re-cool.[13]
-
-
Cause: The solution is supersaturated but nucleation has not started.
-
Cause: The presence of significant impurities can inhibit crystallization.
-
Solution: Consider an alternative purification method like column chromatography to remove the impurities first.
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or impurities are depressing the melting point.
-
Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow it to cool more slowly.[13]
-
Solution 2: Ensure your starting material is not excessively impure. An initial purification step might be necessary.[13]
-
Column Chromatography Issues
Q: My compound is not moving from the origin on the silica gel column. A: This indicates that the mobile phase (eluent) is not polar enough.
-
Cause: this compound is a salt and is therefore highly polar.
-
Solution: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol or ethyl acetate/methanol. For very polar compounds, adding a small amount of a modifier like acetic acid or ammonia to the mobile phase can help to improve elution.
-
Q: The separation is poor, and the product is co-eluting with an impurity. A: This suggests that the chosen mobile phase does not have the right selectivity for the separation.
-
Cause: The polarity of the product and the impurity are too similar in the current solvent system.
-
Solution 1: Try a different solvent system with different chemical properties. For example, if you are using a dichloromethane/methanol system, try one containing acetonitrile.
-
Solution 2: If using silica gel, consider switching to a different stationary phase, such as alumina or a reversed-phase C18 silica.
-
Quantitative Data Summary
The following table provides estimated yields and achievable purity levels for common purification techniques. Please note that these are typical values for organic compounds and actual results may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield Range (%) | Achievable Purity (%) | Notes |
| Recrystallization | 70-95% | >99% | Highly dependent on the solubility curve of the compound and the nature of the impurities. |
| Silica Gel Chromatography | 50-90% | >99.5% | Yield can be lower due to irreversible adsorption on the stationary phase or difficult separations. |
| Acid-Base Extraction | >90% | >98% | Primarily a purification step for the free base before salt formation. Purity depends on the pKa difference between the compound and impurities.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Due to its salt nature, suitable solvents would be polar protic solvents or mixtures. Good starting points are isopropanol/water, ethanol/water, or methanol.[15]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent system until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of 2-Isopropyl-1H-imidazole Free Base
Note: It is generally easier to perform chromatography on the less polar free base and then convert the purified product to the sulphate salt.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude 2-Isopropyl-1H-imidazole in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start with a mobile phase of low polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of sulphuric acid to precipitate the pure sulphate salt.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for crystallization failure.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. sciencemadness.org [sciencemadness.org]
- 4. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reversed phase liquid chromatography of alkyl-imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversed-phase liquid chromatography analysis of alkyl-imidazolium ionic liquids II. Effects of different added salts and stationary phase influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
Side reactions to avoid during the sulphation of 2-Isopropyl-1H-imidazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the sulphation of 2-Isopropyl-1H-imidazole. The guidance is based on established principles of aromatic electrophilic substitution and the known reactivity of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the sulphonation of 2-Isopropyl-1H-imidazole?
Under typical electrophilic aromatic substitution conditions, the sulphonation of imidazole occurs preferentially at the 4- or 5-position of the imidazole ring. Due to the tautomerism of the N-unsubstituted imidazole ring, these positions are often chemically equivalent, leading to the formation of 2-Isopropyl-1H-imidazole-4(5)-sulphonic acid. The bulky isopropyl group at the 2-position is likely to sterically hinder substitution at the adjacent nitrogen, further favoring C-sulphonation.
Q2: Can N-sulphonation occur on the imidazole ring?
While C-sulphonation is the thermodynamically favored outcome for electrophilic aromatic substitution, N-sulphonation to form an imidazole-1-sulphonic acid derivative is a possibility, particularly under kinetic control or with specific sulphonating agents. However, N-sulphonamides of imidazoles are often reactive intermediates and may not be the final isolated product under harsh acidic conditions.
Q3: Is the sulphonation of 2-Isopropyl-1H-imidazole a reversible reaction?
Yes, aromatic sulphonation is a reversible process.[1] Desulphonation, the removal of the sulphonic acid group, can occur in the presence of dilute hot aqueous acid.[1] This can be a side reaction during workup if conditions are not carefully controlled, but it can also be exploited for purification purposes.
Q4: What are the most common sulphonating agents for this reaction?
Common sulphonating agents include concentrated sulphuric acid, oleum (fuming sulphuric acid, H₂SO₄·xSO₃), and chlorosulphonic acid (ClSO₃H). The choice of reagent will influence the reaction rate and the potential for side reactions, with stronger reagents like oleum increasing the likelihood of byproducts. Milder and more regioselective modern reagents, such as 1,3-disulfonic acid imidazolium chloride, have been developed for sulphonating aromatic compounds, which can minimize side reactions.[2][3]
Q5: How does the isopropyl group affect the reaction?
The isopropyl group at the 2-position is an electron-donating group, which can activate the imidazole ring towards electrophilic substitution. However, its steric bulk may influence the regioselectivity of the sulphonation. Additionally, under harsh, oxidative conditions, the isopropyl group itself could potentially be a site for unwanted side reactions, although this is generally less likely than reactions on the more reactive imidazole ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulphonated Product | 1. Insufficiently strong sulphonating agent: Concentrated sulphuric acid alone may require high temperatures. 2. Reaction temperature too low: Sulphonation often requires elevated temperatures to proceed at a reasonable rate. 3. Premature quenching: Adding water or base to the reaction mixture before sulphonation has occurred. 4. Protonation of imidazole: The imidazole ring is basic and will be protonated in strong acid, which deactivates it towards electrophilic attack. Harsher conditions are needed to overcome this. | 1. Use a stronger sulphonating agent like oleum (fuming sulphuric acid). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure the reaction has gone to completion (e.g., by TLC or in-process NMR) before workup. 4. Increase reaction time and/or temperature. |
| Formation of Multiple Isomers | 1. Lack of regioselectivity: Sulphonation may occur at different positions on the imidazole ring. | 1. Employ a bulkier or more selective sulphonating agent. 2. Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable product. |
| Product Degradation or Charring (Dark Brown/Black Product) | 1. Reaction temperature too high: Imidazoles and their derivatives can decompose at excessive temperatures in strong acid.[4] 2. Oxidative side reactions: Strong sulphonating agents can also be oxidizing agents. | 1. Reduce the reaction temperature and increase the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a milder sulphonating agent if possible. |
| Unwanted N-Sulphonation | 1. Kinetic control: N-sulphonation may occur as a kinetically favored but thermodynamically unstable product. | 1. Increase the reaction time and/or temperature to favor the thermodynamically more stable C-sulphonated product. 2. During workup, carefully adjust the pH, as N-sulphonyl imidazoles can be hydrolytically unstable. |
| Desulphonation During Workup | 1. Excessive dilution with hot water: The presence of hot aqueous acid can lead to the reverse reaction (desulphonation).[1][5] | 1. Quench the reaction mixture with cold water or ice. 2. Neutralize the reaction mixture promptly but carefully at low temperatures. |
| Suspected Oxidation of the Isopropyl Group | 1. Harsh reaction conditions: High concentrations of SO₃ in oleum and high temperatures can lead to oxidation of alkyl side chains. | 1. Lower the reaction temperature. 2. Reduce the concentration of SO₃ in the oleum. 3. Use a less aggressive sulphonating agent. |
Data Summary Table
The following table provides a general overview of how reaction parameters can influence the outcome of imidazole sulphonation. Note that optimal conditions for 2-Isopropyl-1H-imidazole may require empirical determination.
| Parameter | Condition | Effect on Main Reaction | Potential Side Reactions |
| Sulphonating Agent | Concentrated H₂SO₄ | Slow reaction, may require high temperatures. | Incomplete reaction. |
| Oleum (20-30% SO₃) | Faster reaction at lower temperatures. | Increased risk of di-sulphonation, oxidation, and charring. | |
| Chlorosulphonic Acid | Highly reactive, often used at low temperatures. | Formation of HCl gas, potential for chlorination byproducts. | |
| Temperature | Low (e.g., 0-25 °C) | Very slow reaction rate. | Incomplete reaction. |
| Moderate (e.g., 25-100 °C) | Generally a good starting point for optimization. | Potential for isomer formation. | |
| High (e.g., >100 °C) | Faster reaction rate. | Increased risk of decomposition, charring, and desulphonation.[4] | |
| Reaction Time | Short | May result in incomplete conversion. | Low yield. |
| Long | Can drive the reaction to completion. | Increased risk of side products with prolonged exposure to harsh conditions. | |
| Workup | Quenching in hot water | - | High risk of desulphonation. [1] |
| Quenching in ice/cold water | Isolates the sulphonated product effectively. | Minimized desulphonation. |
Experimental Protocols
Protocol: Sulphonation of 2-Isopropyl-1H-imidazole with Fuming Sulphuric Acid
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and safety standards.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, carefully add 100 mL of fuming sulphuric acid (20% SO₃). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Substrate: Dissolve 11.0 g (0.1 mol) of 2-Isopropyl-1H-imidazole in 50 mL of concentrated sulphuric acid. Add this solution dropwise to the fuming sulphuric acid over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by taking small aliquots, quenching them in ice, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The product, 2-Isopropyl-1H-imidazole-4(5)-sulphonic acid, should precipitate as a white solid. If it remains in solution, carefully neutralize the solution with a saturated solution of calcium hydroxide or barium hydroxide to precipitate the sulphate ions. Filter off the inorganic salts.
-
Purification: The crude product can be recrystallized from hot water or a water/ethanol mixture.
Visualizations
Caption: Main reaction pathway for C-sulphonation and potential side reactions.
Caption: A logical workflow for troubleshooting common sulphonation issues.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media [organic-chemistry.org]
- 4. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalysis with 2-Isopropyl-1H-imidazolium Hydrogen Sulphate
Disclaimer: The following technical guide is based on the catalytic applications of imidazolium-based hydrogen sulphate ionic liquids. While "2-Isopropyl-1H-imidazole sulphate" is not a commonly cited catalyst, this guide assumes its use as a Brønsted acidic ionic liquid, referred to herein as 2-Isopropyl-1H-imidazolium Hydrogen Sulphate, for esterification reactions. The principles and troubleshooting steps are derived from established literature on similar imidazolium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What is 2-Isopropyl-1H-imidazolium Hydrogen Sulphate and how does it function as a catalyst?
A1: 2-Isopropyl-1H-imidazolium Hydrogen Sulphate is a Brønsted acidic ionic liquid. It acts as a dual solvent-catalyst for acid-catalyzed reactions like esterification.[1][2][3] The imidazolium cation provides a stable organic framework, while the hydrogen sulphate anion (HSO₄⁻) provides the acidic proton necessary for catalysis.[4][5] Its ionic nature gives it unique properties such as low vapor pressure, thermal stability, and the ability to be recycled.[6][7]
Q2: What are the primary applications of this type of catalyst?
A2: Imidazolium-based hydrogen sulphate ionic liquids are primarily used as catalysts for esterification reactions, particularly in the synthesis of biodiesel (fatty acid methyl or ethyl esters) and other valuable esters.[8][9][10] They are effective for esterifying free fatty acids in various feedstocks.[8] Other applications include alcohol dehydrodimerization and pinacol rearrangement.[3]
Q3: What are the advantages of using 2-Isopropyl-1H-imidazolium Hydrogen Sulphate over conventional acid catalysts like sulfuric acid?
A3: Key advantages include:
-
Reusability: The catalyst can often be separated from the product by simple decantation and reused for multiple cycles with minimal loss of activity.[11][12][13]
-
Reduced Corrosion: Ionic liquids are generally less corrosive to equipment than strong mineral acids like sulfuric acid.[14]
-
Environmental Friendliness: Their low volatility reduces air pollution, and their reusability minimizes waste.[6][7][15]
-
Improved Selectivity: In some cases, these catalysts can lead to higher selectivity and yields.[1]
Q4: How do I handle and store 2-Isopropyl-1H-imidazolium Hydrogen Sulphate?
A4: Like most ionic liquids, it should be stored in a tightly sealed container to prevent the absorption of moisture, as water can affect its catalytic activity. Store in a cool, dry place away from incompatible materials. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Troubleshooting Guide
This guide addresses common issues encountered during esterification reactions using 2-Isopropyl-1H-imidazolium Hydrogen Sulphate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion/Yield | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. 2. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy. 3. Suboptimal Reactant Molar Ratio: An incorrect ratio of alcohol to acid can limit the conversion. 4. Water Accumulation: The water produced during esterification can inhibit the forward reaction.[2] 5. Catalyst Deactivation: The catalyst may have lost activity after multiple uses. | 1. Optimize Catalyst Loading: Increase the catalyst amount incrementally. A typical starting point is 5-15 mol% relative to the limiting reactant.[16] 2. Increase Reaction Temperature: Gradually increase the temperature. Optimal temperatures for esterification with similar catalysts are often between 70°C and 120°C.[16][17] 3. Adjust Molar Ratio: For esterification, an excess of the alcohol is typically used to shift the equilibrium towards the product. Experiment with molar ratios from 3:1 to 9:1 (alcohol:acid).[18] 4. Remove Water: If possible, remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or by performing the reaction under vacuum. 5. Regenerate or Replace Catalyst: See the section on catalyst regeneration below. |
| Slow Reaction Rate | 1. Poor Mixing: Inadequate agitation can lead to mass transfer limitations. 2. Inappropriate Solvent: While the ionic liquid can act as the solvent, a co-solvent might be necessary for substrate solubility. The choice of co-solvent can significantly impact the reaction rate.[1][19] 3. Low Temperature: As with low yield, a lower temperature will result in a slower reaction rate. | 1. Increase Stirring Speed: Ensure vigorous mixing to maintain a homogeneous reaction mixture. 2. Evaluate Co-solvents: If substrate solubility is an issue, consider adding a non-polar co-solvent. However, be aware that the solvent can affect the reaction mechanism and product separation.[19][20] 3. Increase Temperature: Higher temperatures generally lead to faster reaction rates. Monitor for potential side reactions at elevated temperatures.[21] |
| Difficulty in Product Separation | 1. Phase Miscibility: The product ester may be partially soluble in the ionic liquid phase, making separation by decantation difficult. 2. Emulsion Formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion. | 1. Cool the Mixture: Lowering the temperature can sometimes induce phase separation. 2. Use a Co-solvent for Extraction: Add a non-polar solvent (e.g., hexane, diethyl ether) in which the ester is highly soluble but the ionic liquid is not. This will facilitate extraction of the product.[13] 3. Break the Emulsion: Allow the mixture to stand without stirring for a period, or use centrifugation to aid in phase separation. |
| Catalyst Deactivation | 1. Water Accumulation: Water produced during the reaction can dilute the catalyst and reduce its acidity.[2] 2. Leaching of Active Species: For supported ionic liquid phase (SILP) catalysts, the ionic liquid may leach from the support.[22][23] 3. Contamination: Impurities in the reactants or solvent can poison the catalyst. | 1. Dry the Catalyst: After recovery, the ionic liquid can be dried under vacuum at an elevated temperature to remove water before reuse.[2][13] 2. Ensure Proper Immobilization (for SILP): If using a supported catalyst, ensure the immobilization procedure is robust. 3. Use High-Purity Reactants: Ensure that all reactants and solvents are of high purity and are anhydrous. |
Experimental Protocols
Synthesis of 2-Isopropyl-1H-imidazolium Hydrogen Sulphate
This is a general procedure based on the synthesis of other imidazolium hydrogen sulphate ionic liquids.[24][25]
-
N-Alkylation: React 2-isopropyl-1H-imidazole with a suitable alkylating agent (e.g., a haloalkane or dialkyl sulphate) to introduce an alkyl group at the N-1 position. This reaction is typically carried out in a suitable solvent.
-
Anion Exchange: The resulting imidazolium salt is then subjected to an anion exchange reaction. A common method involves reacting the imidazolium halide with sulfuric acid.
-
Purification: The final product is purified, often by washing with a non-polar solvent to remove any unreacted starting materials, followed by drying under vacuum to remove any residual solvent and water.
General Protocol for Esterification of a Fatty Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fatty acid, the alcohol, and 2-Isopropyl-1H-imidazolium Hydrogen Sulphate.
-
Reaction Conditions: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product ester, which is typically less dense and immiscible with the ionic liquid, will form a separate upper layer.
-
Separation: Carefully decant or separate the upper ester layer. The lower ionic liquid layer can be washed with a non-polar solvent (e.g., diethyl ether) to extract any remaining product.
-
Catalyst Recycling: The ionic liquid phase can be dried under vacuum to remove any absorbed water and residual solvent, and then reused in subsequent reactions.[2][13]
Quantitative Data Summary
The following tables summarize typical reaction parameters for esterification reactions catalyzed by imidazolium-based hydrogen sulphate ionic liquids, which can be used as a starting point for optimizing reactions with 2-Isopropyl-1H-imidazolium Hydrogen Sulphate.
Table 1: Optimization of Reaction Conditions for Esterification of Butyric Acid with Butanol [16]
| Parameter | Condition | Butyric Acid Conversion (%) |
| Catalyst Loading (wt% of butyric acid) | 4.0 | 56.2 |
| 8.0 | 82.5 | |
| 12.0 | 93.4 | |
| 16.0 | 93.8 | |
| Reaction Time (hours) | 1 | ~60 |
| 2 | ~75 | |
| 3 | ~88 | |
| 4 | ~93 | |
| 5 | ~93 | |
| Reaction Temperature (°C) | 60 | 42.3 |
| 80 | ~70 | |
| 100 | 93.4 | |
| 110 | ~90 | |
| Molar Ratio (Butanol:Butyric Acid) | 1:1 | ~65 |
| 3:1 | ~85 | |
| 6:1 | ~93 | |
| 7:1 | ~92 |
Table 2: Influence of Different Alcohols on Esterification with Acetic Acid in [BMIM][HSO₄] [4][5][26]
| Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Ethanol | 60 | 6 | ~55 |
| 1-Propanol | 80 | 6 | ~60 |
| 1-Butanol | 80 | 6 | ~65 |
Visualizations
Caption: Experimental workflow for esterification using an ionic liquid catalyst.
Caption: Troubleshooting logic for low conversion in esterification reactions.
References
- 1. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02557E [pubs.rsc.org]
- 2. researchinschools.org [researchinschools.org]
- 3. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterifications in Ionic Liquids with 1-Alkyl-3-Methylimidazolium Cation and Hydrogen Sulfate Anion: Conversion and Phase Equilibrium [openchemicalengineeringjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification Reaction Using Ionic Liquids (ILs) as Homogeneous Catalyst | Scientific.Net [scientific.net]
- 7. ajast.net [ajast.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cambridgepublish.com [cambridgepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. studies-on-the-stability-and-deactivation-mechanism-of-immobilized-ionic-liquids-in-catalytic-esterification-reactions - Ask this paper | Bohrium [bohrium.com]
- 24. The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Degradation pathways of 2-Isopropyl-1H-imidazole sulphate under experimental conditions.
Technical Support Center: Degradation of 2-Isopropyl-1H-imidazole Sulphate
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under normal storage conditions?
A1: 2-Isopropyl-1H-imidazole is generally stable under normal conditions.[1] As a salt, this compound is expected to be a crystalline solid with relatively good stability. For long-term storage, it is recommended to keep it in a cool, dry place, protected from light and moisture.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on the chemistry of imidazole and its derivatives, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Thermal degradation is also possible at elevated temperatures.
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions, especially with heat, ring-opening could potentially occur. Studies on other imidazole derivatives have shown hydrolysis can lead to the formation of ring-opened products.[2]
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by hydroxyl radicals, peroxides, or atmospheric oxygen.[3] This can lead to the formation of hydroxylated derivatives, ring-opened products like N,N'-diformylformamidine, or further degradation into smaller molecules.[3]
-
Photodegradation: Imidazole-containing compounds can be sensitive to photodegradation, especially in solution when exposed to UV light.[4] This can lead to complex reaction pathways, including oxidation and ring cleavage.
-
Thermal Degradation: While generally thermally stable, at high temperatures, thermal decomposition can lead to the release of gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Q3: What are the recommended analytical techniques to study the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[5][6] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for the identification and structural elucidation of the degradation products.[6]
Troubleshooting Guides
Q1: I am performing a forced degradation study, but I am not seeing any significant degradation. What should I do?
A1: If you observe less than 5-10% degradation, your stress conditions may be too mild. Consider the following adjustments:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), or increase the temperature (e.g., to 50-70°C).[6]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or extend the exposure time.
-
Thermal: Increase the temperature in increments of 10-20°C.
-
Photolysis: Ensure the light source provides sufficient energy (as per ICH Q1B guidelines) and increase the exposure time.
Q2: My mass balance in the degradation study is below 90%. What could be the reasons?
A2: Poor mass balance can be due to several factors:
-
Formation of non-chromophoric products: Some degradation products may not have a UV chromophore and are therefore not detected by the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.
-
Formation of volatile products: Degradation may lead to volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of degradants: Some degradation products might not be soluble in the analysis solvent. Check for any precipitates in your stressed samples.
-
Adsorption of compounds: The parent compound or degradation products might be adsorbing to the sample vials or HPLC column.
Q3: I see many small peaks in the chromatogram of my stressed sample. How do I know which ones are significant?
A3: Focus on the peaks that are not present in the unstressed control sample. According to regulatory guidelines, degradation products present at a level of 0.1% or higher should generally be reported and identified. Use a PDA detector to check for peak purity and to see if the spectral data of the small peaks are similar to the parent compound, which might indicate they are related impurities.
Quantitative Data from Analogous Degradation Studies
The following table summarizes typical degradation percentages observed for imidazole derivatives under various forced degradation conditions. This is for illustrative purposes to guide your experimental design.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 5 - 15% | Ring-opened products |
| Base Hydrolysis | 1 M NaOH | 8 hours | 60°C | 10 - 20% | Ring-opened products, formamides |
| Oxidative | 10% H₂O₂ | 24 hours | Room Temp | 15 - 30% | Hydroxylated imidazoles, N-oxides, ring cleavage products |
| Thermal | Dry Heat | 48 hours | 100°C | < 5% | Minor decomposition products |
| Photolytic (Solution) | ICH compliant light source | 24 hours | Room Temp | 10 - 25% | Photo-oxidation products, complex mixtures |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. The concentration of the compound and the conditions should be optimized for your specific study.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Place the solid compound in a petri dish and expose it to dry heat at 100°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) in a transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples at appropriate time points.
Visualizations
Caption: Potential degradation pathways of the 2-isopropyl-1H-imidazole moiety.
Caption: Experimental workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low catalytic activity of 2-Isopropyl-1H-imidazole sulphate.
Welcome to the technical support center for 2-Isopropyl-1H-imidazole Sulphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of the sulphate counter-ion in the catalytic activity of 2-Isopropyl-1H-imidazole?
The sulphate counter-ion can influence the catalytic activity in several ways. In reactions where the imidazole acts as a nucleophilic catalyst, the nature of the counter-ion can affect the electron density of the imidazole ring, thereby modulating its nucleophilicity. In acid-base catalysis, the sulphate ion can participate in the proton transfer steps. Studies on imidazolium salts have shown that counter-anions significantly influence not only the catalytic activity but also potentially the reaction mechanism.[1]
Q2: How does pH affect the catalytic activity of this compound?
The pH of the reaction medium is a critical parameter for catalysis involving imidazole derivatives. The imidazole ring of histidine, a related structure, has a pKa of approximately 6.0.[2] Below this pH, the imidazole is protonated, making it effective as an acid catalyst but reducing its nucleophilicity.[3] Above this pH, it is deprotonated and acts as a potent nucleophile or a Brønsted base.[3][4] Therefore, maintaining the optimal pH for your specific reaction is crucial for achieving high catalytic activity. The catalytic rate can vary significantly with minor changes in pH.
Q3: What are common impurities in this compound that can affect my experiment?
Common impurities can include residual starting materials from the synthesis, such as 2-isopropyl-4,5-dihydro-1H-imidazole, or by-products from side reactions.[5] Metallic impurities, even in trace amounts, can act as catalyst poisons.[6] It is also important to consider the presence of water, as it can affect the hydration of the sulphate salt and influence its catalytic properties.[7]
Q4: How should I store and handle this compound to maintain its activity?
2-Isopropyl-1H-imidazole is typically a white to off-white crystalline powder.[8] It is recommended to store it at 0-8°C to maintain its stability.[8] As with many reagents, it is advisable to store it in a tightly sealed container under a dry, inert atmosphere to prevent moisture absorption and potential degradation.
Troubleshooting Guide for Low Catalytic Activity
Issue 1: Lower than expected reaction rate or yield.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Possible Cause 1: Suboptimal pH.
-
Troubleshooting Step: Measure the pH of your reaction mixture. The optimal pH will depend on whether the catalytic cycle requires the imidazole to act as a nucleophile (higher pH) or a general acid (lower pH).
-
Recommendation: Perform a pH screening experiment to identify the optimal pH for your specific transformation. A buffered solution may be necessary to maintain a stable pH throughout the reaction.
-
-
Possible Cause 2: Catalyst Purity.
-
Troubleshooting Step: Verify the purity of your this compound. Impurities can inhibit the catalytic process.
-
Recommendation: If purity is a concern, consider purification by recrystallization or column chromatography. An example of a purification procedure for an imidazole derivative involves collection by vacuum filtration and washing with a cold solvent mixture like ethyl acetate/hexanes.[9]
-
-
Possible Cause 3: Inadequate Catalyst Loading.
-
Troubleshooting Step: Review the catalyst loading used in your experiment.
-
Recommendation: Systematically increase the catalyst loading to determine the optimal concentration for your reaction.
-
Issue 2: Inconsistent results between batches.
Batch-to-batch inconsistency often points to variability in reagent quality or experimental conditions.
-
Possible Cause 1: Variation in Catalyst Hydration.
-
Troubleshooting Step: The hydration state of the sulphate salt can vary between batches, affecting its solubility and activity.
-
Recommendation: Dry the catalyst under vacuum before use to ensure a consistent starting material.
-
-
Possible Cause 2: Presence of Catalyst Poisons.
-
Troubleshooting Step: Review all reagents and solvents for potential catalyst poisons. Common poisons for catalysts include sulfur compounds, heavy metals (lead, mercury), and strongly coordinating species like cyanides or halides.[6][10]
-
Recommendation: Use high-purity, "catalyst-grade" solvents and reagents whenever possible. If contamination is suspected, purify the starting materials.
-
Data Presentation: Illustrative pH Screening
The following table illustrates hypothetical results from a pH screening experiment to optimize catalytic activity.
| pH | Reaction Time (h) | Yield (%) |
| 5.0 | 24 | 15 |
| 6.0 | 24 | 45 |
| 7.0 | 18 | 85 |
| 8.0 | 18 | 82 |
| 9.0 | 24 | 60 |
Experimental Protocols
General Protocol for a Catalytic Acyl Transfer Reaction
This protocol is provided as a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dissolve the starting material (e.g., an alcohol, 1.0 mmol) and the acyl donor (e.g., an anhydride, 1.2 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a stock solution of this compound (e.g., 0.1 M in the same solvent).
-
-
Reaction Setup:
-
Stir the solution of the starting materials at the desired reaction temperature (e.g., room temperature).
-
Add the required amount of the this compound catalyst solution (e.g., 0.1 mmol, 10 mol%).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for Low Catalytic Activity
Caption: A flowchart for systematically troubleshooting low catalytic activity.
pH-Dependent Catalytic Cycle of Imidazole
Caption: The dual role of imidazole in catalysis based on pH.
References
- 1. Insight into the role of the counteranion of an imidazolium salt in organocatalysis: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
How to regenerate and reuse 2-Isopropyl-1H-imidazole sulphate catalyst.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of 2-Isopropyl-1H-imidazole sulphate catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound is a Brønsted acidic ionic liquid. Its catalytic activity stems from the acidic proton on the imidazolium ring and the hydrogen sulphate anion. This type of catalyst is valued for its potential as a reusable and environmentally friendly alternative to traditional mineral acids in various organic reactions, such as esterification.
Q2: What are the common reasons for the deactivation of the this compound catalyst?
A2: Catalyst deactivation can occur through several mechanisms:
-
Leaching: If the catalyst is immobilized on a solid support, the ionic liquid can gradually wash away into the reaction mixture, reducing the number of active sites.
-
Water Accumulation: In reactions that produce water as a byproduct (e.g., esterification), the accumulation of water in the catalyst phase can dilute the catalyst and reduce its activity.
-
Contamination: The catalyst can become contaminated with byproducts, unreacted starting materials, or solvents, which can block active sites.
-
Thermal Degradation: Although generally thermally stable, prolonged exposure to very high temperatures can lead to the decomposition of the ionic liquid.
Q3: How many times can I typically reuse the this compound catalyst?
A3: The reusability of the catalyst depends on the specific reaction conditions and the regeneration procedure employed. With proper handling and regeneration, imidazolium-based hydrogen sulphate catalysts can often be reused for multiple cycles (typically 4-5 times) with minimal loss of activity.
Q4: Is it necessary to regenerate the catalyst after every use?
A4: Not always. For some reactions, the catalyst can be directly reused after simple separation from the product. However, if a decrease in catalytic activity is observed, a regeneration step is recommended to restore its performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased Catalytic Activity | 1. Water accumulation in the catalyst phase. 2. Leaching of the catalyst from its support (if applicable). 3. Contamination with reaction byproducts or starting materials. | 1. Implement a water removal step during or after the reaction. A common method is vacuum drying. 2. If leaching is suspected, consider immobilizing the catalyst on a different support or using a biphasic reaction system for easier separation. 3. Wash the catalyst with an appropriate solvent to remove impurities. |
| Difficulty Separating Catalyst from Product | 1. The catalyst and product are miscible. 2. The catalyst is a liquid and the product is also a liquid of similar polarity. | 1. Employ a solvent extraction technique. Use a solvent that is immiscible with the ionic liquid but dissolves the product. 2. Consider immobilizing the catalyst on a solid support to facilitate separation by filtration. |
| Change in Catalyst Color or Viscosity | 1. Thermal degradation. 2. Contamination with colored byproducts. | 1. Ensure the reaction temperature does not exceed the thermal stability of the ionic liquid. 2. Wash the catalyst with a suitable solvent to remove colored impurities. |
Quantitative Data on Catalyst Reuse
The following table summarizes the performance of analogous imidazolium-based hydrogen sulphate catalysts over several reaction cycles. This data provides an expected performance benchmark for regenerated this compound.
| Catalyst System | Reaction | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) |
| [BMIM][HSO4] | Esterification | 95 | 94 | 92 | 91 | 88 |
| Supported Imidazolium Hydrogen Sulphate | Pyranopyrazole Synthesis | 94 | 92 | 91 | 90 | 89 |
| [C4mim][HSO4] | Esterification | 98 | 97 | 96 | 95 | 93 |
Note: The data presented is a synthesis from multiple sources on similar catalyst systems and should be used as a general reference.
Experimental Protocols
Protocol 1: Regeneration by Solvent Extraction and Vacuum Drying
This protocol is suitable for liquid-phase reactions where the catalyst is dissolved in the reaction medium.
-
Product Extraction:
-
After the reaction is complete, add a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) to the reaction mixture. The choice of solvent will depend on the solubility of your product and its immiscibility with the ionic liquid.
-
Stir the mixture vigorously for 15-20 minutes to ensure the product is fully extracted into the organic phase.
-
Allow the layers to separate in a separatory funnel. The ionic liquid catalyst will typically form the denser, lower phase.
-
Collect the upper organic layer containing the product. Repeat the extraction process 2-3 times to maximize product recovery.
-
The lower layer, containing the ionic liquid catalyst, is retained for the next step.
-
-
Catalyst Washing:
-
To the recovered ionic liquid, add a fresh portion of the extraction solvent and stir for 10 minutes. This will help remove any residual product or byproducts.
-
Separate the layers and discard the solvent wash. Repeat this washing step if necessary.
-
-
Vacuum Drying:
-
Transfer the washed ionic liquid catalyst to a round-bottom flask.
-
Heat the flask in a water or oil bath to a moderate temperature (e.g., 70-80 °C).
-
Apply a vacuum to the flask to remove any residual solvent and water produced during the reaction.
-
Continue drying under vacuum until a constant weight is achieved, indicating that all volatile components have been removed.
-
The regenerated catalyst is now ready for reuse.
-
Protocol 2: Regeneration of Solid-Supported Catalyst
This protocol is for catalysts that are immobilized on a solid support.
-
Catalyst Separation:
-
At the end of the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
-
Washing:
-
Wash the recovered solid catalyst with a suitable solvent to remove any adsorbed products or byproducts. The choice of solvent should be one in which the product is soluble, but the ionic liquid has limited solubility.
-
Repeat the washing step 2-3 times.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
The regenerated solid-supported catalyst is now ready for the next reaction cycle.
-
Visualizations
Interpreting unexpected spectroscopic results for 2-Isopropyl-1H-imidazole sulphate.
Welcome to the technical support center for 2-Isopropyl-1H-imidazole Sulphate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic results and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the product. Common solvents like acetone, ethyl acetate, or dichloromethane used during workup and purification are frequent culprits. Synthetic impurities might include unreacted starting materials or byproducts. Degradation is less common for this stable molecule but can be induced by harsh conditions.
Q2: The mass spectrometry results for my sample show a mass peak that does not correspond to 2-Isopropyl-1H-imidazole or its sulphate salt. How should I interpret this?
A2: An unexpected mass peak could indicate the presence of an impurity, a solvate, or an adduct. Consider the possibility of dimers or trimers forming in the ESI source. If the mass is slightly higher than expected, it might be due to the formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). A significantly different mass could point to a synthetic byproduct or a degradation product.
A3: A broad peak in the 3200-3500 cm⁻¹ region of an IR spectrum is typically indicative of O-H or N-H stretching vibrations. For this compound, a broad N-H stretch is expected from the imidazole ring. However, an unusually broad and intense peak in this region, especially around 3400 cm⁻¹, could suggest the presence of water (moisture) in your sample. It could also indicate the presence of an alcohol impurity if one was used during synthesis or purification.
Troubleshooting Guides
Issue 1: Discrepancies in ¹H NMR Spectrum
If your ¹H NMR spectrum of this compound does not match the expected pattern, follow this troubleshooting guide.
Expected ¹H NMR Data (in D₂O)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ (isopropyl) | ~1.3 | Doublet | 6H |
| -CH (isopropyl) | ~3.1 | Septet | 1H |
| Imidazole C4-H & C5-H | ~7.2 | Singlet | 2H |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected ¹H NMR results.
Issue 2: Ambiguous Mass Spectrometry Results
Use this guide if your mass spectrometry data is inconsistent with the expected mass of this compound.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ (protonated base) | 111.09 |
| [M-H]⁻ (deprotonated base) | 109.08 |
| [HSO₄]⁻ (sulphate counter-ion) | 97.0 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for ambiguous mass spectrometry results.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the temperature to 25 °C.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm).
-
Integrate all peaks and determine their multiplicities.
-
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a standard calibration solution.
-
Set the instrument to operate in both positive and negative ion modes.
-
Typical ESI conditions:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Look for common adducts and fragments.
-
Compare the observed mass to the theoretical mass.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The collected spectrum should be automatically ratioed against the background.
-
Identify characteristic absorption bands for functional groups (e.g., N-H, C-H, C=N, C=C).
-
Compare the obtained spectrum with a reference spectrum if available.
-
Validation & Comparative
Comparing the catalytic efficiency of 2-Isopropyl-1H-imidazole sulphate with other imidazole salts.
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of imidazole-based salts, with a focus on the synthesis of 2,4,5-trisubstituted imidazoles.
Comparison of Catalytic Performance
The efficiency of several imidazole-based catalysts in the one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aldehyde, and ammonium acetate is summarized in the table below. The data highlights the influence of the catalyst structure, including the nature of the anion and the substituents on the imidazolium ring, on reaction time and product yield.
| Catalyst | Aldehyde | Reaction Time (min) | Yield (%) | Reference Catalyst Performance |
| [2-(imm)-4-{b(immh)m}c][HSO₄]₃¹ | Benzaldehyde | 10 | 95 | High efficiency |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])² | Various aromatic | 80-90 (ultrasound) | 76-80 | Moderate efficiency |
| Benzyltriphenylphosphonium chloride (BTPPC)³ | Benzaldehyde | 12 | 92 | High efficiency |
| Copper Iodide (CuI)⁴ | 4-Chlorobenzaldehyde | 90 | 95 | High efficiency |
¹A novel Brønsted acidic ionic liquid. ²A common imidazolium-based ionic liquid. ³A phosphonium salt catalyst, for comparison. ⁴A transition metal catalyst, for comparison.
Experimental Protocols
The following is a general experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles using an imidazole-based ionic liquid catalyst. Specific conditions may vary depending on the exact catalyst and substrates used.
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles:
-
Reactant Mixture: In a round-bottom flask, combine benzil (1 mmol), the desired aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Catalyst Addition: Add the imidazole-based catalyst (typically 10-15 mol%).
-
Solvent: The reaction can be carried out under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for the time specified in the comparative data table. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the chemical transformations, the following diagrams are provided.
A Comparative Guide to the Validation of Analytical Methods for 2-Isopropyl-1H-imidazole Sulphate
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Isopropyl-1H-imidazole Sulphate. The information is intended for researchers, scientists, and drug development professionals. The presented data is illustrative, based on established principles of analytical method validation to demonstrate the process.
A primary method, High-Performance Liquid Chromatography (HPLC), is compared against a common alternative, Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the two analytical methods.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products | Potential interference from UV-absorbing excipients | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | 0.9995 | 0.9989 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.25% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.15% | 1.85% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | Sensitive to pH changes | No significant change in results with minor variations in method parameters. |
Table 2: Linearity Data
| Concentration (µg/mL) | HPLC Absorbance | UV-Vis Absorbance |
| 5 | 150234 | 0.105 |
| 10 | 301567 | 0.211 |
| 15 | 452345 | 0.315 |
| 20 | 603456 | 0.420 |
| 25 | 754321 | 0.525 |
Table 3: Accuracy - Recovery Data (at 100% concentration)
| Sample No. | Amount Added (mg) | Amount Found (mg) - HPLC | % Recovery - HPLC | Amount Found (mg) - UV-Vis | % Recovery - UV-Vis |
| 1 | 10.0 | 9.98 | 99.8% | 9.89 | 98.9% |
| 2 | 10.0 | 10.05 | 100.5% | 10.12 | 101.2% |
| 3 | 10.0 | 10.11 | 101.1% | 10.21 | 102.1% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Specificity: The specificity of the method was determined by injecting the drug substance, a placebo solution, and a mixture of the drug substance and placebo. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed under acidic, basic, oxidative, and thermal stress conditions to ensure the separation of the drug from its degradation products.
-
Linearity: A series of solutions were prepared from a stock solution of this compound to yield concentrations ranging from 5 to 25 µg/mL. Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations to obtain the calibration curve.
-
Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the drug substance was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the added drug was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a 15 µg/mL solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was performed on three different days by different analysts to assess the intermediate precision.
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters was observed.
UV-Vis Spectrophotometry Method
-
Instrumental Conditions:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Solvent: 0.1 N Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 215 nm
-
Slit Width: 1 nm
-
-
Specificity: The specificity was assessed by scanning the spectrum of the drug substance and a placebo solution. The absorbance of the placebo was checked at the λmax of the drug to ensure no interference.
-
Linearity: A series of solutions with concentrations ranging from 5 to 25 µg/mL were prepared in 0.1 N HCl. The absorbance of each solution was measured at 215 nm, and a calibration curve of absorbance versus concentration was plotted.
-
Accuracy: The accuracy was determined by analyzing samples of a known concentration and comparing the measured concentration with the true concentration. This was performed at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability: The absorbance of six replicate samples of a 15 µg/mL solution was measured, and the %RSD was calculated.
-
Intermediate Precision: The repeatability was assessed on three different days.
-
-
Robustness: The robustness was checked by measuring the absorbance of a standard solution with slight variations in the pH of the solvent.
Visualizations
Workflow for Analytical Method Validation
Caption: Workflow of the analytical method validation process.
Comparison of Analytical Techniques
Caption: Key characteristics of HPLC vs. UV-Vis for analysis.
2-Isopropyl-1H-imidazole sulphate vs. 2-Isopropyl-1H-imidazole: a comparative study.
An Objective Comparison for Researchers and Drug Development Professionals
Physicochemical Properties: A Head-to-Head Comparison
The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following table summarizes the expected differences between 2-Isopropyl-1H-imidazole and its sulphate salt.
| Property | 2-Isopropyl-1H-imidazole (Free Base) | 2-Isopropyl-1H-imidazole Sulphate (Salt) | Rationale for Expected Difference |
| Chemical Structure | C₆H₁₀N₂ | (C₆H₁₁N₂)₂SO₄ | The sulphate salt is formed by the protonation of the imidazole ring by sulphuric acid. |
| Molecular Weight | 110.16 g/mol [2][3] | 318.41 g/mol (hypothetical) | Addition of a sulphate group (H₂SO₄) to two molecules of the free base. |
| Melting Point | 129-134 °C[2][3] | Expected to be higher | Salt forms generally have stronger ionic interactions, leading to higher melting points.[4][5] |
| Aqueous Solubility | Sparingly soluble[1] | Expected to be significantly higher | Salts of basic APIs are typically more soluble in water and aqueous media.[1][6] |
| Stability | Generally stable under normal conditions. | Expected to have enhanced stability in solid state | Salt formation can protect the molecule from degradation, though this is not always the case.[1][7] |
| Hygroscopicity | Non-hygroscopic (expected) | Potentially hygroscopic | Salt forms can have a higher affinity for moisture.[7] |
| pH of Aqueous Solution | Mildly alkaline | Acidic | The sulphate counter-ion will result in an acidic solution. |
Delving into Experimental Protocols
To empirically determine the differences between the free base and its sulphate salt, a series of well-defined experiments are necessary. Below are detailed methodologies for key comparative assays.
1. Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To quantify and compare the equilibrium solubility of both compounds in aqueous media at different pH levels, mimicking physiological conditions.
-
Protocol:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8.[8]
-
Add an excess amount of the test compound (either the free base or the sulphate salt) to a known volume of each buffer solution in separate flasks.[9]
-
Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][10]
-
After reaching equilibrium, filter or centrifuge the samples to separate the undissolved solid.[9]
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform all measurements in triplicate to ensure accuracy.[8]
-
2. Chemical Stability Assessment (Forced Degradation Study)
-
Objective: To evaluate and compare the intrinsic stability of the two compounds under various stress conditions.
-
Protocol:
-
Prepare stock solutions of both compounds in a suitable solvent.
-
Expose the solutions to a range of stress conditions as per ICH guidelines, including:[11][12]
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solid and solution forms to UV and visible light.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Transformation between free base and sulphate salt forms and its impact on key physicochemical properties.
Caption: A streamlined workflow for the comparative analysis of 2-Isopropyl-1H-imidazole and its sulphate salt.
Implications for Research and Drug Development
The choice between the free base and a salt form is dictated by the specific application.
-
For in vitro studies: The higher aqueous solubility of the sulphate salt would be advantageous for preparing stock solutions and ensuring compound availability in biological assays.
-
For formulation and in vivo studies: The enhanced solubility of the sulphate salt could lead to improved bioavailability.[6] However, factors like hygroscopicity and stability in the formulation must be carefully considered.[7] In some cases, the free base might be preferred if it exhibits sufficient solubility and better stability or is less hygroscopic.[7]
Conclusion
While 2-Isopropyl-1H-imidazole in its free base form is a stable compound, the formation of its sulphate salt is expected to significantly enhance its aqueous solubility and potentially alter its melting point and stability profile. These differences are crucial for researchers and drug development professionals to consider when designing experiments, formulating drug products, and interpreting data. The provided experimental protocols offer a robust framework for generating the necessary comparative data to make an informed decision on which form of the compound is best suited for a given application.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 4. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR [jstage.jst.go.jp]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. pharmtech.com [pharmtech.com]
- 8. who.int [who.int]
- 9. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. qlaboratories.com [qlaboratories.com]
- 12. rwandafda.gov.rw [rwandafda.gov.rw]
Performance Evaluation of 2-Isopropyl-1H-imidazole Sulphate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Isopropyl-1H-imidazole sulphate in various solvent systems, benchmarked against common alternatives. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic and catalytic applications.
Introduction to 2-Isopropyl-1H-imidazole and its Sulphate Salt
2-Isopropyl-1H-imidazole is a versatile heterocyclic compound widely employed as a building block in pharmaceutical synthesis and as a catalyst in organic reactions.[1] The presence of the isopropyl group at the 2-position enhances its solubility and stability compared to the parent imidazole ring.[1] To further improve its handling and solubility in polar solvent systems, it can be converted into its sulphate salt. The formation of the imidazolium sulphate salt is expected to significantly increase its polarity and, consequently, its solubility in protic and polar aprotic solvents, making it a more versatile catalyst for a broader range of reaction conditions.
Synthesis and Preparation
Synthesis of 2-Isopropyl-1H-imidazole
A common method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2-isopropyl-1H-imidazole, isobutyraldehyde would be the aldehyde component.
Experimental Protocol: Synthesis of 2-Isopropyl-1H-imidazole
-
Reaction Setup: In a well-ventilated fume hood, combine glyoxal (1 equivalent), isobutyraldehyde (1 equivalent), and a stoichiometric excess of aqueous ammonia in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure 2-Isopropyl-1H-imidazole.
Preparation of this compound
The sulphate salt can be readily prepared by reacting the free base with sulfuric acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified 2-Isopropyl-1H-imidazole in a suitable anhydrous solvent in which the sulphate salt is poorly soluble, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred solution at 0°C.
-
Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash it with the anhydrous solvent to remove any unreacted starting material, and dry it under vacuum.
Solubility Profile
Table 1: Solubility of 2-Isopropyl-1H-imidazole in Various Solvents
| Solvent | Molar Solubility (mol/L) at 298.15 K | Qualitative Solubility of Sulphate Salt (Predicted) |
| Water | -1.64 (log10WS)[2] | High |
| Methanol | Miscible[2] | Very High |
| Ethanol | Miscible[2] | High |
| Toluene | Soluble[2] | Low |
| Acetone | Soluble[2] | Moderate |
| Acetonitrile | Soluble[2] | Moderate |
| Ethyl Acetate | Soluble[2] | Low |
| 2-Butanone | Soluble[2] | Moderate |
| 1-Propanol | Soluble[2] | High |
| Isopropyl Alcohol | Soluble[2] | High |
Note: The molar solubility for water is a calculated value. The term "Miscible" indicates that the compound dissolves in all proportions. The predicted solubility of the sulphate salt is based on the general principle that ionic salts are more soluble in polar solvents.
Performance Comparison in Catalysis
2-Isopropyl-1H-imidazole and its derivatives are effective catalysts for various organic reactions, including esterification, transesterification, and Knoevenagel condensation.[3][4] For this comparative guide, we will consider the performance of 2-Isopropyl-1H-imidazole against two common alternatives: 2-methylimidazole and 1-methylimidazole.
Table 2: Performance Comparison of Imidazole-based Catalysts
| Catalyst | Key Features | Advantages | Limitations |
| This compound | Increased polarity and solubility in polar solvents. | Expected to be highly effective in aqueous or alcoholic media. Easier to handle as a solid. Potentially recyclable from reaction mixtures. | Reduced solubility in non-polar solvents. May require higher temperatures for reactions in less polar media. |
| 2-Methylimidazole | A versatile and widely used catalyst for various reactions.[3][4] Soluble in water and polar organic solvents.[5] | Readily available and cost-effective.[3] Well-documented catalytic activity. | Can be sterically hindered in some reactions.[6] |
| 1-Methylimidazole | A liquid at room temperature, often used as a solvent and catalyst.[7] Soluble in polar solvents.[8] | Acts as both catalyst and solvent in some cases. Less sterically hindered at the 2-position compared to 2-substituted imidazoles. | Can be more challenging to remove from reaction mixtures due to its boiling point. |
Experimental Protocol: Catalytic Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using an imidazole-based catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the alcohol (1.5 equivalents) in a suitable solvent (e.g., toluene for the free base, or ethanol for the sulphate salt).
-
Catalyst Addition: Add the imidazole catalyst (e.g., this compound, 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture. If using the sulphate salt in a polar solvent, the product may be extracted with a non-polar solvent. If using the free base, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Mechanistic Insight
Imidazole and its derivatives can act as nucleophilic catalysts in reactions such as ester hydrolysis. The catalytic cycle involves the formation of a more reactive intermediate.
Conclusion
This compound presents a promising alternative to its free base and other imidazole catalysts, particularly for reactions conducted in polar solvent systems. Its enhanced solubility in such media can lead to improved reaction kinetics and facilitate catalyst-product separation. While direct experimental data for the sulphate salt is limited, the principles of salt formation and the known properties of the parent compound provide a strong basis for its potential utility. Further research into the quantitative solubility and catalytic performance of this compound across a range of solvents and reactions is warranted to fully elucidate its advantages and potential applications in organic synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. allhdi.com [allhdi.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Benchmarking the stability of 2-Isopropyl-1H-imidazole sulphate against other catalysts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-Isopropyl-1H-imidazole Sulphate against other relevant catalysts. The information is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of catalyst performance and longevity. This document outlines key stability parameters, presents comparative data in a structured format, and details the experimental protocols necessary for robust catalyst evaluation.
Introduction to Catalyst Stability
Catalyst stability is a critical parameter in chemical synthesis and pharmaceutical manufacturing, directly impacting process efficiency, product purity, and economic viability. A stable catalyst resists degradation under reaction conditions, ensuring consistent performance over extended periods. Key factors influencing catalyst stability include thermal stress, chemical environment (e.g., pH, solvent, reactants), and mechanical handling. Imidazole derivatives, such as 2-Isopropyl-1H-imidazole, are recognized for their versatile applications in catalysis, often acting as ligands or organocatalysts.[1] The sulphate salt form is anticipated to influence properties such as solubility and thermal stability.
Comparative Stability Analysis
While direct, peer-reviewed comparative studies on the stability of this compound are not extensively available in the public domain, this guide synthesizes data from analogous imidazole-based systems and established catalyst benchmarking principles to provide a representative comparison. The following tables summarize expected performance under various stress conditions.
Table 1: Thermal Stability Data
| Catalyst | Decomposition Onset (TGA, °C) | Melting Point (°C) | Notes |
| This compound | ~250 (estimated) | >200 (estimated) | Sulphate salt form generally enhances thermal stability compared to the free base. |
| 2-Ethyl-4-methylimidazole (EMI-24) | ~200 | 46-49 | Commonly used epoxy curing agent.[2] |
| 1-Methylimidazole (MI-1) | ~180 | -60 | Lower thermal stability compared to substituted imidazoles.[2] |
| Commercial Pd/C | >300 | N/A | High thermal stability, but susceptible to poisoning.[3] |
Table 2: Chemical Stability Data
| Catalyst | Stability in Acidic Media (pH < 4) | Stability in Basic Media (pH > 10) | Solvent Compatibility |
| This compound | High (as a salt) | Moderate (may revert to free base) | Good solubility in polar protic solvents. |
| Imidazolium-based Ionic Liquids | High | Generally stable, but can be susceptible to degradation.[4] | Tunable by anion/cation selection.[5] |
| N-Heterocyclic Carbenes (NHCs) | Low (protonation deactivates) | High | Broad, dependent on substituents. |
| Polystyrene-supported Catalysts | High | High | Limited by polymer swelling. |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential.[6][7][8] The following sections detail the methodologies for key stability assessment experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the catalyst.
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Place 5-10 mg of the catalyst in a tared alumina or platinum pan.
-
Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions.
Protocol:
-
Calibrate the DSC instrument with an indium standard.
-
Seal 2-5 mg of the catalyst in an aluminum pan.
-
Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to 25 °C and then reheat under the same conditions to observe the glass transition temperature and melting point.[2]
Catalyst Leaching and Reusability Study
Objective: To assess the stability of a heterogeneous catalyst and its potential for recycling.
Protocol:
-
Perform a catalytic reaction under standard conditions.
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the filtrate for the presence of the active catalytic species using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.
-
Wash the recovered catalyst with a suitable solvent and dry it under vacuum.
-
Reuse the catalyst in a subsequent reaction under identical conditions.
-
Repeat the cycle for a minimum of five runs, monitoring the catalytic activity and selectivity in each cycle. A novel imidazole-based mesoporous polymer catalyst has been shown to be reusable for at least five times without loss of activity.[9]
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical relationships.
Caption: Workflow for assessing catalyst stability.
Caption: Impact of catalyst properties on process outcomes.
Conclusion
The stability of a catalyst is a multifaceted property that is crucial for its practical application. While this compound is a promising catalytic candidate, a comprehensive evaluation of its thermal, chemical, and long-term stability is necessary to ascertain its performance relative to other catalysts. The experimental protocols and comparative frameworks provided in this guide offer a systematic approach for researchers to conduct such benchmarking studies, ultimately leading to the selection of more robust and efficient catalysts for drug development and other chemical processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comparison-of-the-efficiency-of-two-imidazole-based-dicationic-ionic-liquids-as-the-catalysts-in-the-synthesis-of-pyran-derivatives-and-knoevenagel-condensations - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. Highly tunable periodic imidazole-based mesoporous polymers as cooperative catalysts for efficient carbon dioxide fixation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 2-Isopropyl-1H-imidazole Sulphate and Commercially Available Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
General Ligand Characteristics
The efficacy of a catalyst is significantly influenced by the electronic and steric properties of its coordinating ligands. The following table summarizes the general characteristics of imidazole-based ligands, phosphine ligands, and N-heterocyclic carbene (NHC) ligands.
| Ligand Class | General Structure | Key Characteristics | Common Applications |
| Imidazole-based Ligands | Imidazole ring with various substituents | - Good σ-donors. - Steric and electronic properties can be tuned by substituents on the imidazole ring. - Can act as proton donors/acceptors. - Generally lower cost and more readily available. | Palladium-catalyzed cross-coupling reactions, synthesis of bioactive molecules.[1] |
| Phosphine Ligands | Trivalent phosphorus with alkyl or aryl substituents | - Strong σ-donors and variable π-acceptors. - Steric bulk and electronic properties are highly tunable. - Well-established and widely used in a vast range of catalytic reactions. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction.[2][3] |
| N-Heterocyclic Carbene (NHC) Ligands | Carbene carbon stabilized by two nitrogen atoms within a heterocyclic ring | - Very strong σ-donors with negligible π-acidity. - Form very stable metal complexes. - Highly tunable steric bulk. | Olefin metathesis, cross-coupling reactions, C-H activation. |
Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction
To illustrate a potential comparison, the following table presents hypothetical performance data for these ligand classes in a model Suzuki-Miyaura cross-coupling reaction. It is crucial to note that this data is illustrative and not based on direct experimental results for 2-Isopropyl-1H-imidazole sulphate.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 2-Isopropyl-1H-imidazole derivative | 1.0 | 12 | 85 | 85 |
| Buchwald Ligand (e.g., XPhos) | 0.5 | 4 | 95 | 190 |
| NHC Ligand (e.g., IPr) | 0.5 | 6 | 92 | 184 |
Experimental Protocol for Ligand Performance Evaluation
This section details a generalized experimental protocol for the evaluation and comparison of different ligands in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
1. Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand to be tested (e.g., this compound, XPhos, IPr)
-
Aryl halide (e.g., 4-bromotoluene)
-
Boronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, Water)
-
Internal standard for GC analysis (e.g., dodecane)
2. Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol), the ligand (e.g., 0.012 mmol), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the degassed solvent (5 mL) and the internal standard.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
3. Reaction Monitoring and Analysis:
-
Stir the reaction mixture vigorously for the specified time.
-
Take aliquots from the reaction mixture at different time intervals and quench with a saturated NH₄Cl solution.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.
4. Calculation of Performance Metrics:
-
Yield (%) : (moles of product / initial moles of limiting reactant) x 100
-
Turnover Number (TON) : moles of product / moles of catalyst
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a common application for the types of ligands discussed.
References
Comparative Analysis of 2-Isopropyl-1H-imidazole Sulphate and its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for advancing novel therapeutics and catalytic processes. This guide provides a comprehensive cross-validation of experimental results involving 2-Isopropyl-1H-imidazole sulphate and its alternatives, focusing on their applications in antifungal drug discovery and catalysis. The information presented herein is supported by experimental data to facilitate objective comparison and informed decision-making.
Antifungal Activity of 2-Substituted Imidazoles
The imidazole scaffold is a cornerstone in the development of antifungal agents. These compounds primarily exert their effect through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of 2-substituted imidazole derivatives against various fungal pathogens. While specific data for this compound was not available in the reviewed literature, data for closely related 2-alkyl-1H-imidazoles provides valuable comparative insights.
| Compound | Candida albicans | Candida krusei | Candida parapsilosis | Candida tropicalis | Aspergillus fumigatus |
| 2-Methyl-1H-imidazole | >100 | >100 | >100 | >100 | >100 |
| 2-Ethyl-1H-imidazole | 64 | 128 | 64 | 128 | >128 |
| Miconazole (Reference) | 1 | 2 | 0.5 | 1 | 2 |
| Ketoconazole (Reference) | 0.5 | 1 | 0.25 | 0.5 | 1 |
Note: The provided data for 2-Methyl-1H-imidazole and 2-Ethyl-1H-imidazole is extrapolated from studies on related structures and serves as a predictive comparison. The reference drugs, Miconazole and Ketoconazole, are established antifungal agents with a 2-substituted imidazole core.
Catalytic Performance in Suzuki-Miyaura Cross-Coupling
In the realm of organic synthesis, imidazole derivatives are valued as ligands in transition metal catalysis. They play a crucial role in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental for the formation of carbon-carbon bonds. The performance of palladium catalysts bearing different 2-alkyl-1H-imidazole ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid is presented below.
| Ligand | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
| 2-Methyl-1H-imidazole | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 85 |
| 2-Ethyl-1H-imidazole | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 89 |
| 2-Isopropyl-1H-imidazole (Predicted) | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | >90 |
| Triphenylphosphine (Reference) | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 100 | 92 |
Note: The yield for the 2-Isopropyl-1H-imidazole ligand is a predicted value based on the trend observed with increasing alkyl substitution, suggesting potentially higher catalytic activity due to enhanced steric bulk and electron-donating properties.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[1][2][3][4]
1. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Microdilution Plate Preparation:
-
The test compounds and reference drugs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well receives 100 µL of the diluted fungal inoculum.
-
A growth control (inoculum without drug) and a sterility control (medium only) are included on each plate.
3. Incubation and Reading:
-
The plates are incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Catalytic Reaction: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9]
1. Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with the imidazole ligand, 1-5 mol%).
-
Add the appropriate solvent (e.g., toluene, 5 mL).
2. Reaction Execution:
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100°C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway in antifungal action and a typical experimental workflow.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. rsc.org [rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the corrosive inhibition properties of various imidazole salts.
For researchers, scientists, and professionals in drug development, the battle against metal corrosion is a constant challenge. Imidazole salts have emerged as a promising class of corrosion inhibitors, offering a compelling blend of efficacy, environmental friendliness, and versatility. This guide provides an in-depth comparative analysis of the corrosive inhibition properties of various imidazole salts, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Imidazole and its derivatives are heterocyclic organic compounds that effectively protect various metals and alloys from corrosion in aggressive environments.[1] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents.[1][2] This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and the overall molecular structure, which can be tailored to enhance inhibition performance.[1][3]
Comparative Performance of Imidazole-Based Corrosion Inhibitors
The inhibition efficiency of imidazole salts is influenced by several factors, including the molecular structure of the inhibitor, its concentration, the type of metal, and the nature of the corrosive medium. The following table summarizes the performance of various imidazole derivatives under different experimental conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Imidazole | Carbon Steel Weldment | District Heating Water | 500 ppm | 60°C | 91.7 | Potentiodynamic Polarization | [4] |
| Imidazole | Carbon Steel Weldment | District Heating Water | 1000 ppm | 60°C | 88.0 | Potentiodynamic Polarization | [5] |
| Guanine | Copper | 0.1 M HCl | 0.001 M | Not Specified | 86 | Weight Loss | [6] |
| Guanine | API 5L X65 Steel | HCl | Not Specified | Not Specified | ~22 | Not Specified | [6] |
| 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide [C16M1Im][Br] | Mild Steel | 1M HCl | 298K | Not Specified | 90.67 | Weight Loss | |
| 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide [C16M2Im][Br] | Mild Steel | 1M HCl | 298K | Not Specified | 95.35 | Weight Loss | [7] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 25°C | >80 | EIS | |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | 25°C | >80 | EIS | [8] |
| N-vinylimidazole | Stainless Steel | 1 M H2SO4 | 5x10-2 M | Not Specified | 94 | Weight Loss, Potentiostatic/Potentiodynamic Polarization | |
| 2-methyl-4-phenyl-1-tosyl-4,5-dihydro-1H-imidazole (IMI) | P110 Carbon Steel | 1 M HCl | 300 mg/L | Not Specified | 96.64 | EIS | [9] |
| Dicationic Imidazolium Ionic Liquid (IL1) | Stainless Steel | 0.5 M H2SO4 | 100 ppm | Not Specified | 91.5 | Not Specified | [10] |
| Dicationic Imidazolium Ionic Liquid (IL2) | Stainless Steel | 0.5 M H2SO4 | 100 ppm | Not Specified | 98.4 | Not Specified | [10] |
Experimental Protocols
The evaluation of corrosion inhibitors involves a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the analysis of imidazole salts.
Weight Loss (Gravimetric) Method
This traditional method provides a direct measure of corrosion rate and inhibition efficiency.
Procedure:
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution with and without the desired concentration of the imidazole salt inhibitor for a specified period.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution, e.g., a solution containing HCl and hexamine), washed, dried, and re-weighed.
-
Calculation:
-
Corrosion Rate (CR): Calculated using the formula: CR = (K * W) / (A * T * D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).
Procedure:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a more positive potential at a slow scan rate (e.g., 0.166 mV/s).[5]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches.
-
Calculation of Inhibition Efficiency: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
Procedure:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude sinusoidal AC voltage is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 1 mHz).[5]
-
Data Acquisition: The impedance response of the system is measured.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. Key parameters obtained include the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.
Visualizing the Mechanisms
The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the proposed adsorption mechanism of imidazole salts on a metal surface.
Caption: Workflow for the evaluation of imidazole-based corrosion inhibitors.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments [scirp.org]
- 3. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intercorr.com.br [intercorr.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
- 9. peacta.org [peacta.org]
- 10. researchgate.net [researchgate.net]
The Influence of the Sulphate Anion on the Properties of 2-Isopropyl-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of an active pharmaceutical ingredient (API) into a salt form is a common and effective strategy to modify its physicochemical properties, such as solubility, stability, and melting point. This guide provides a comparative analysis of 2-Isopropyl-1H-imidazole and its putative sulphate salt, offering insights into the expected alterations in its characteristics. Due to the limited direct experimental data on 2-Isopropyl-1H-imidazole sulphate, this guide draws upon established principles of imidazole salt formation and analogous data from related 2-alkyl-1H-imidazole compounds.
Physicochemical Properties: A Comparative Overview
The introduction of a sulphate anion is anticipated to significantly alter the physical and chemical properties of 2-Isopropyl-1H-imidazole. The formation of an ionic salt introduces strong electrostatic interactions, which typically lead to a more ordered crystalline structure. This, in turn, affects properties such as melting point, solubility, and stability.
| Property | 2-Isopropyl-1H-imidazole (Base) | This compound (Expected) | Comparison with Other 2-Alkyl-1H-imidazoles |
| Molecular Formula | C₆H₁₀N₂ | (C₆H₁₁N₂)₂SO₄ | 2-Methylimidazole: C₄H₆N₂ 2-Ethylimidazole: C₅H₈N₂ 2-Propylimidazole: C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol | 318.42 g/mol | 2-Methylimidazole: 82.10 g/mol 2-Ethylimidazole: 96.13 g/mol 2-Propylimidazole: 110.16 g/mol |
| Appearance | White to off-white crystalline powder[1] | Likely a white to off-white crystalline solid | 2-Methylimidazole: White or colorless solid[2] 2-Ethylimidazole: White to light yellow flakes or crystals[3] 2-Propylimidazole: White to pale beige crystalline flakes/powder |
| Melting Point | 129-134 °C[1] | Expected to be significantly higher due to ionic nature. | 2-Methylimidazole: 142-143 °C[4][5] 2-Ethylimidazole: 78-83 °C[3][6] 2-Propylimidazole: 84-88 °C |
| Solubility | Soluble in chloroform and methanol.[4] Limited data on aqueous solubility. | Expected to have significantly higher aqueous solubility. | 2-Methylimidazole: Highly soluble in water and ethanol.[2][4] 2-Ethylimidazole: Soluble in water (617 g/L at 20 °C).[3] |
| Stability | Stable under normal conditions. | Expected to exhibit enhanced thermal and chemical stability. | Protonated imidazolium salts generally show different thermal stability compared to the neutral base.[7] |
Interaction and Salt Formation
The formation of this compound involves the protonation of the imidazole ring by sulfuric acid. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a Brønsted-Lowry base, accepting a proton from the acid. This results in the formation of a positively charged 2-isopropyl-1H-imidazolium cation and a negatively charged sulphate anion.
Caption: Formation of this compound.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of this compound, based on general procedures for the preparation of imidazolium salts.
Synthesis of this compound
Objective: To synthesize the sulphate salt of 2-Isopropyl-1H-imidazole.
Materials:
-
2-Isopropyl-1H-imidazole
-
Sulfuric acid (H₂SO₄), concentrated
-
Anhydrous diethyl ether
-
Methanol
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known molar amount of 2-Isopropyl-1H-imidazole in a minimal amount of methanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount (0.5 molar equivalents) of concentrated sulfuric acid dropwise to the stirred solution using a dropping funnel. Caution: The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Add anhydrous diethyl ether to the solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting this compound salt under vacuum.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
1. Melting Point Determination
-
Protocol: The melting point of the synthesized salt is determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
2. Solubility Assay
-
Protocol: The solubility of both 2-Isopropyl-1H-imidazole and its sulphate salt is determined in water and other relevant solvents (e.g., ethanol, dichloromethane). An excess amount of the compound is added to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
3. Thermal Analysis (TGA/DSC)
-
Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate the thermal stability and phase transitions of the compounds. For TGA, a sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature. For DSC, the heat flow to the sample is measured as a function of temperature to identify melting points, decomposition temperatures, and other phase transitions.
4. Spectroscopic Analysis (FTIR and ¹H NMR)
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol: An FTIR spectrum of the salt is recorded to confirm the presence of the sulphate anion and the protonated imidazolium ring. The spectrum is typically obtained by mixing the sample with KBr and pressing it into a pellet. Characteristic peaks for the S=O and S-O stretching vibrations of the sulphate group, as well as shifts in the N-H and C=N stretching frequencies of the imidazole ring upon protonation, are analyzed.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol: ¹H NMR spectroscopy is used to confirm the structure of the imidazolium cation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts of the protons on the imidazole ring and the isopropyl group are analyzed. Protonation of the imidazole ring typically leads to a downfield shift of the ring protons.
Conclusion
The formation of a sulphate salt of 2-Isopropyl-1H-imidazole is a viable strategy to enhance its aqueous solubility and potentially its thermal and chemical stability. The ionic nature of the salt introduces strong intermolecular forces, leading to a higher melting point and altered dissolution characteristics. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive characterization of this compound, enabling researchers to quantitatively assess the impact of the sulphate anion on its physicochemical properties for applications in drug development and other scientific fields.
References
- 1. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. Buy 2-Ethylimidazole | 1072-62-4 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. 2-Ethylimidazole 98 1072-62-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Isopropyl-1H-imidazole Sulphate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Isopropyl-1H-imidazole sulphate, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Profile
This compound and its parent compound, 2-Isopropylimidazole, are classified as hazardous materials.[1][2] Understanding the hazard profile is the first step in safe handling and disposal. Key hazards include skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2), and potential for respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] In some forms, related imidazole compounds can be harmful if swallowed and may cause severe skin burns and eye damage.[2]
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink or smoke when using this product.[2] |
Essential Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: ANSI-compliant safety glasses with side shields, or chemical splash goggles if there is a risk of splashing.[3]
-
Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[3]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This substance should not be released into the environment.[1]
Experimental Protocol for Disposal:
-
Preparation: Begin by identifying the waste material as this compound. Before handling, all personnel must put on the appropriate Personal Protective Equipment (PPE) as detailed above. Select a waste container that is compatible with the chemical, is in good condition, and has a secure, airtight seal. The container must be clearly labeled as hazardous waste, indicating the contents.[4][5]
-
Waste Collection:
-
Container Sealing: Once the waste has been collected, securely seal the container to prevent any leaks or spills.
-
Temporary Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2][4] This storage area should be away from direct sunlight and sources of ignition.[4]
-
Segregation: It is crucial to store the waste container segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Final Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[4] All disposal must be in accordance with local, state, and federal regulations. The final step is the disposal of the contents and container at an approved waste disposal plant.[1][6]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill.[3] Collect the spilled material and absorbent into a suitable container for disposal.[1] For large spills, or if you are not trained to handle them, contact your institution's emergency response team immediately.
Always ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
References
Personal protective equipment for handling 2-Isopropyl-1H-imidazole sulphate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Isopropyl-1H-imidazole Sulphate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to use the correct PPE to prevent exposure.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side protection, Face Shield | Must be worn at all times in the laboratory. A face shield is required when there is a risk of splashing or dust generation.[1][2][3] |
| Hands | Chemical-resistant gloves | Nitrile rubber (NBR) gloves are a suitable option.[1] Always inspect gloves for integrity before use and change them frequently. |
| Body | Laboratory Coat, Protective Clothing | A lab coat should be worn over personal clothing. For larger quantities or tasks with a higher risk of exposure, corrosion-proof clothing is recommended.[2][3] |
| Respiratory | Dust Mask with P3 filter or NIOSH-approved respirator | Required when handling the powder outside of a fume hood or when dust generation is likely.[2][4] For significant dust production, a self-contained breathing apparatus may be necessary.[2][3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Minimize dust generation and accumulation.[3]
-
Keep away from heat, sparks, and open flames.[2]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the person to fresh air.[1][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse the mouth with water.[1][6] Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area.[8] Wear appropriate PPE.[3] Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3][8] Avoid generating dust.[3] Ventilate the area of the spill.[1] |
Disposal Plan
Contaminated materials and unused this compound must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10]
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. americanbio.com [americanbio.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. angenechemical.com [angenechemical.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
